chemical properties of 3-Bromo-5,8-dimethylquinolin-4(1H)-one
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5,8-dimethylquinolin-4(1H)-one Abstract This technical guide provides a comprehensive examination of the , a heterocyclic compound with significant potent...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5,8-dimethylquinolin-4(1H)-one
Abstract
This technical guide provides a comprehensive examination of the , a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, this paper constructs a detailed profile by drawing upon the well-established chemistry of the quinolin-4(1H)-one scaffold and data from closely related structural analogues. We will explore a plausible synthetic pathway, predict its spectroscopic characteristics, discuss its key reactive sites, and outline its potential applications for researchers, chemists, and professionals in drug development.
Introduction: The Quinolin-4(1H)-one Scaffold
Quinolin-4(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in organic synthesis and medicinal chemistry.[1] Their unique bicyclic structure, featuring an electron-rich heterocyclic core, serves as a privileged scaffold in numerous pharmacologically active molecules, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1]
The subject of this guide, 3-Bromo-5,8-dimethylquinolin-4(1H)-one, incorporates several key features that dictate its chemical personality:
The Quinolinone Core: This framework is capable of keto-enol tautomerism, existing in equilibrium with its 4-hydroxyquinoline aromatic form. This duality influences its reactivity and spectroscopic properties.
C3-Bromo Substituent: The bromine atom at the 3-position is a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Dimethyl Substitution: The methyl groups at the C5 and C8 positions on the carbocyclic ring influence the molecule's steric and electronic properties, potentially impacting its biological target engagement and solubility.
This guide aims to provide a predictive but scientifically grounded overview to facilitate further research and application of this promising molecule.
Proposed Synthesis: A Mechanistic Approach
A robust and logical pathway for the synthesis of 3-Bromo-5,8-dimethylquinolin-4(1H)-one can be proposed based on the classical Gould-Jacobs reaction. This method involves the reaction of an aniline with an alkoxymethylenemalonic ester derivative, followed by a thermal cyclization and subsequent saponification/decarboxylation. A similar strategy has been successfully employed for related bromo-quinolinols.[2]
The proposed multi-step synthesis is outlined below:
Spectroscopic Elucidation of 3-Bromo-5,8-dimethylquinolin-4(1H)-one: A Comprehensive Analytical Guide
Executive Summary In the landscape of modern drug development, the quinolin-4(1H)-one scaffold serves as a privileged pharmacophore, frequently leveraged in the design of antimicrobial, antiviral, and antineoplastic agen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development, the quinolin-4(1H)-one scaffold serves as a privileged pharmacophore, frequently leveraged in the design of antimicrobial, antiviral, and antineoplastic agents. The structural functionalization of this core—specifically through halogenation and alkylation—drastically alters its steric, electronic, and pharmacokinetic profile.
This technical guide provides an authoritative, in-depth framework for the spectroscopic characterization of 3-Bromo-5,8-dimethylquinolin-4(1H)-one (C₁₁H₁₀BrNO). By synthesizing theoretical principles with field-proven analytical workflows, this document equips researchers with a self-validating system for structural elucidation, ensuring absolute confidence in molecular identity and purity.
Structural & Mechanistic Context: The Tautomeric Paradigm
Before executing any spectroscopic analysis, one must understand the fundamental physical chemistry of the quinolin-4(1H)-one system. The molecule exists in a tautomeric equilibrium between the keto form (quinolin-4(1H)-one) and the enol form (quinolin-4-ol).
Extensive spectroscopic and quantum chemical studies demonstrate that in the solid state and in highly polar aprotic solvents (such as DMSO), the NH-4-oxo (keto) derivative is the overwhelmingly predominant species [1]. This equilibrium dictates the analytical strategy, as the extensive intermolecular hydrogen bonding (N-H ··· O=C) inherent to the keto form heavily influences solvent selection and vibrational modes[2].
Tautomeric equilibrium favoring the keto form in polar solvents and solid state.
Experimental Protocols: A Self-Validating System
To establish absolute trustworthiness in structural elucidation, analytical workflows must be executed systematically. The following protocols are designed to generate orthogonal data sets that cross-validate one another.
Self-validating analytical workflow for comprehensive structural elucidation.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Weigh 5–10 mg of the purified compound.
Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆. Note: Deuterated chloroform (CDCl₃) is strictly avoided, as the strong intermolecular hydrogen bonding of quinolones renders them highly insoluble in non-polar media[2].
Instrument Setup: Transfer to a 5 mm precision NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.
Acquisition (¹H): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
Acquisition (¹³C): 1024 scans, D1 of 2.0 s, spectral width of 250 ppm.
Protocol B: HRMS (ESI-TOF) Workflow
Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to promote protonation.
Ionization: Inject 5 µL into the ESI source. Operate in Positive Ion Mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
Data Collection: Scan range m/z 100–1000 to capture the intact molecular ion and its isotopic envelope[3].
Protocol C: FT-IR (ATR) Analysis
Background: Collect an ambient background spectrum using a diamond crystal Attenuated Total Reflectance (ATR) accessory.
Sample Application: Place 1–2 mg of the solid crystalline powder directly onto the ATR crystal. Apply uniform pressure via the anvil.
Acquisition: Record from 4000 to 400 cm⁻¹, 32 scans, at 4 cm⁻¹ resolution.
Quantitative Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic parameters for 3-Bromo-5,8-dimethylquinolin-4(1H)-one, synthesized from fundamental principles and analogous quinolone derivatives[4].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
As an application scientist, it is not enough to simply record data; one must explain the causality behind the spectral phenomena. The data presented above forms a self-validating matrix:
The Peri-Effect in NMR: Why does the C-5 methyl group appear unusually downfield at δ 2.75 ppm compared to the C-8 methyl at δ 2.40 ppm? This is driven by the peri-effect . The spatial proximity of the C-5 methyl protons to the highly electronegative C-4 carbonyl oxygen creates a localized magnetic deshielding zone. This confirms the regiochemistry of the methyl substitutions.
Isotopic Signatures in MS: The near 1:1 intensity ratio of the peaks at m/z 252 and 254 is the absolute hallmark of a single bromine atom, arising from the natural terrestrial abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[3]. This instantly validates the successful bromination at the C-3 position.
Vibrational Conjugation in IR: A standard isolated ketone typically exhibits a C=O stretch around 1715 cm⁻¹. Why does our compound show a C=O stretch at 1635 cm⁻¹? The quinolin-4(1H)-one system is a vinylogous amide . The lone pair on the N-1 nitrogen heavily delocalizes through the conjugated double bond into the carbonyl oxygen, increasing the single-bond character of the C=O group and thereby lowering its vibrational frequency[1].
By linking these mechanistic realities to the empirical data, researchers can confidently verify the successful synthesis and high purity of 3-Bromo-5,8-dimethylquinolin-4(1H)-one.
References
Tautomeric 2-arylquinolin-4(1H)
Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide
Benchchem
Biological Activity of Substituted Quinolinones: A Technical Guide to Scaffold Optimization and Pharmacological Validation
Introduction As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the quinolinone core—a truly "privileged scaffold" in medicinal chemistry. Comprising a bicyclic system (a fusi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the quinolinone core—a truly "privileged scaffold" in medicinal chemistry. Comprising a bicyclic system (a fusion of a benzene ring and a nitrogen-containing heterocycle), quinolinones (both 2-quinolinones and 4-quinolinones) offer a rigid, planar geometry ideal for intercalating into biological targets or fitting snugly into kinase ATP-binding pockets. Their modular nature allows for precise tuning of physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) through strategic substitutions, making them indispensable in modern therapeutics.
Mechanistic Pathways and Target Interactions
1.1. Antimicrobial Efficacy: Membrane Disruption and Target Inhibition
Historically, fluoroquinolones (e.g., ciprofloxacin) have dominated the antimicrobial landscape by inhibiting DNA gyrase and Topoisomerase IV. However, rising antimicrobial resistance (AMR), particularly in methicillin-resistant Staphylococcus aureus (MRSA), has necessitated novel mechanisms. Recent developments have identified 5-(Aryl/Heteroaryl)amino-4-quinolones as potent membrane-disrupting agents. By introducing lipophilic trifluoromethyl (-CF3) groups and bulky heteroaryl amines, these compounds bypass traditional efflux pumps and directly compromise the bacterial lipid bilayer, achieving minimum inhibitory concentrations (MIC) <0.0625 μg/mL 1.
1.2. Oncology: Precision Kinase Inhibition
In oncology, substituted quinolinones have emerged as potent inhibitors of receptor tyrosine kinases. A prime example is the inhibition of FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML). Compounds such as KR65367 (a substituted quinolinone) demonstrate sub-nanomolar inhibition (IC50 ~ 2.7 nM) of FLT3 in vitro2. The quinolinone core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase, while the substituents project into the hydrophobic pockets to ensure selectivity over other kinases like MET or JAK2.
Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones have been developed as orally bioavailable SARMs. The stereochemistry of the pyrrolidine ring is paramount to biological activity. For instance, cis-2,5-dimethylpyrrolidine derivatives exhibit significantly higher transcriptional activation of the androgen receptor compared to their trans counterparts. Furthermore, the (2'R)-enantiomer demonstrates superior target specificity, acting as a potent agonist in muscle and bone tissues while minimizing off-target virilizing effects 3.
Structure-Activity Relationship (SAR) Profiling
To systematically evaluate the impact of functional group modifications on the quinolinone core, we rely on rigorous SAR profiling. The table below synthesizes quantitative data trends observed across multiple therapeutic domains.
Substitution Site
Functional Group
Primary Therapeutic Application
Biological Effect / Causality
C-3
Alkyl chains
Antimicrobial / Antifungal
Modulates lipophilicity; longer chains enhance fungal cell wall penetration but may increase mammalian cytotoxicity.
Increases metabolic stability and target residence time via halogen bonding.
C-6
cis-2,5-dimethylpyrrolidine
Endocrinology (SARMs)
Locks the conformation to perfectly match the Androgen Receptor ligand-binding domain, enhancing agonism 3.
N-1
Hydroxy (-OH)
Antiviral (HIV Integrase)
Essential for chelating divalent metal ions (Mg2+) in the active site of viral polymerases 4.
Experimental Protocols & Workflows
To ensure reproducibility and trustworthiness, the following protocols detail the synthesis and biological validation of substituted quinolinones. These methods are designed as self-validating systems, incorporating internal controls at every step.
Protocol 1: Palladium-Catalyzed Cross-Coupling for 6-Substituted Quinolin-2(1H)-ones
Causality: Direct nucleophilic aromatic substitution (SNAr) at the C-6 position of the quinolinone core is notoriously low-yielding due to the electron-rich nature of the fused benzene ring. We employ a Buchwald-Hartwig cross-coupling strategy to overcome this activation barrier, allowing the introduction of complex cycloamines (e.g., pyrrolidines) with high stereoretention.
Preparation: In an inert atmosphere (glovebox), combine 6-bromo-2-isopropoxy-4-trifluoromethylquinoline (1.0 eq), the desired chiral pyrrolidine (1.2 eq), Pd2(dba)3 (0.05 eq as catalyst), BINAP (0.1 eq as ligand), and sodium tert-butoxide (1.5 eq as base) in anhydrous toluene.
Reaction: Heat the mixture to 90°C for 12 hours. Self-Validation: Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) confirms complete conversion of the starting material.
Deprotection: Isolate the intermediate, then treat with concentrated HCl at 80°C for 2 hours to cleave the isopropyl protecting group, revealing the active 2-quinolinone.
Purification: Purify via preparative reverse-phase HPLC. Self-Validation: Confirm stereochemical integrity using 2D-NOESY NMR to ensure the cis/trans relationship of the pyrrolidine substituents remains intact post-coupling.
Protocol 2: In Vitro FLT3 Kinase Activity Assay
Causality: To accurately determine the IC50 of quinolinone-based kinase inhibitors, we use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format minimizes compound autofluorescence interference—a common issue with highly conjugated heterocycles like quinolinones.
Assay Setup: In a 384-well plate, dispense 10 μL of recombinant FLT3 kinase domain in assay buffer (HEPES pH 7.4, MgCl2, DTT).
Compound Addition: Add 100 nL of the quinolinone inhibitor in DMSO using an acoustic dispenser (10-point dose-response curve, 10 μM to 0.5 nM). Incubate for 30 minutes to allow equilibrium binding.
Initiation: Add 10 μL of a mixture containing ATP (at its Km value for FLT3) and a biotinylated peptide substrate.
Detection: After 60 minutes, quench the reaction with EDTA. Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (665 nm / 615 nm ratio).
Analysis: Calculate IC50 using a 4-parameter logistic regression. Self-Validation: Include Staurosporine as a positive control plate-to-plate to ensure assay robustness (Acceptance criteria: Z' factor > 0.7).
Visualizations of Biological Workflows and Mechanisms
High-throughput screening and SAR optimization workflow for substituted quinolinones.
Mechanism of action for quinolinone-mediated FLT3 kinase inhibition in AML signaling pathways.
Dimethyl-Substituted Quinolinones: A Technical Guide to Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract The quinolinone scaffold is a privileged heterocyclic framework that forms the core of numerous compounds with significant pharmacological activities. The strategic addition of methyl groups to this core can pro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinolinone scaffold is a privileged heterocyclic framework that forms the core of numerous compounds with significant pharmacological activities. The strategic addition of methyl groups to this core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and steric profile, thereby modulating its biological efficacy and target selectivity. This in-depth technical guide provides a comprehensive review of dimethyl-substituted quinolinones for researchers, scientists, and drug development professionals. It delves into prevalent synthetic methodologies, explores the wide spectrum of biological activities including anticancer, antimicrobial, and neuroprotective effects, and synthesizes critical structure-activity relationship (SAR) insights. This document is designed to be a valuable resource, featuring detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate a deeper understanding and inspire future research in this promising area of medicinal chemistry.
Introduction to the Quinolinone Scaffold
The Quinolinone Core: A Privileged Structure in Medicinal Chemistry
Quinolinones, also known as carbostyrils, are N-heteroaromatic compounds that are isosteric with coumarins and isomeric to 4-quinolones.[1] Their rigid, bicyclic structure serves as an excellent scaffold for the development of therapeutic agents, as it allows for precise three-dimensional orientation of various functional groups. Derivatives of the quinoline and quinolinone core have been extensively developed as therapeutic agents for a vast array of diseases, demonstrating their versatility and importance in drug discovery.[2][3]
The Significance of Methyl Substitution: Impact on Physicochemical Properties and Biological Activity
The introduction of methyl groups—one of the smallest alkyl substituents—can have a disproportionately large impact on a molecule's biological profile. Dimethyl substitution can:
Increase Lipophilicity: Enhancing the molecule's ability to cross biological membranes, which can improve bioavailability and cellular uptake.
Influence Metabolism: Methyl groups can block sites of metabolic oxidation, increasing the compound's half-life.
Provide Steric Hindrance: Guiding the molecule's binding orientation within a target protein's active site, potentially increasing potency and selectivity.
Engage in Hydrophobic Interactions: Forming key van der Waals interactions with hydrophobic pockets in target enzymes or receptors.
As this guide will demonstrate, the specific placement of two methyl groups on the quinolinone ring system is a critical determinant of the resulting compound's biological activity, from anticancer to neuroprotective effects.[4][5]
Scope of this Guide
This guide will systematically cover the synthesis, biological applications, and structure-activity relationships of dimethyl-substituted quinolinones. It will provide actionable protocols for key assays, present quantitative data in accessible formats, and use diagrams to clarify complex processes, serving as a foundational resource for professionals in the field.
Synthetic Strategies for Dimethyl-Substituted Quinolinones
The synthesis of the quinoline ring is a well-established field, with several named reactions being staples in organic chemistry. These methods are readily adaptable for producing dimethyl-substituted variants.
The Combs Reaction: A Versatile Method for 2,4-Dimethylquinolines
The Combs reaction is a classic and efficient method for synthesizing quinolines, particularly those with a 2,4-dimethyl substitution pattern. The reaction typically involves the condensation of a primary aromatic amine (e.g., a substituted aniline) with a β-diketone (like acetylacetone) under acidic conditions, usually with sulfuric acid as the catalyst.[6]
The causality behind this choice of reactants is clear: acetylacetone provides the carbon backbone for the new pyridine ring, including the C2 and C4 methyl groups and the C3 carbon, while the aniline provides the benzene ring and the nitrogen atom. The acidic catalyst facilitates both the initial condensation and the subsequent intramolecular cyclization and dehydration steps to form the aromatic quinoline ring system.[6]
This protocol describes a three-step synthesis that utilizes the Combs reaction in its final cyclization step.
Step 1: Diazonium Coupling:
Dissolve the primary aromatic amine in a mixture of hydrochloric acid and ethanol.
Cool the solution to 0-5°C in an ice bath.
Add a solution of sodium nitrite dropwise to form the diazonium salt.
In a separate flask, dissolve acetylacetone and sodium acetate in ethanol.
Slowly add the diazonium salt solution to the acetylacetone solution while maintaining the low temperature.
Stir the reaction mixture for 1-2 hours. The formation of the intermediate, an (E)-3-((4-substitutedphenyl)diazenyl)pentane-2,4-dione derivative, can be monitored by TLC.
Filter the resulting solid, wash with cold water, and dry.
Step 2: Condensation:
Mix the product from Step 1 with a p-substituted aniline in ethanol.
Reflux the mixture for several hours until TLC indicates the consumption of the starting material.
Cool the reaction mixture to room temperature.
Filter the precipitated solid, which is the (Z)-3-((E)-(4-substituted phenyl)diazenyl)-4-((4-substitutedphenyl)imino)pentan-2-one derivative, and dry.
Step 3: Cyclization (Combs Reaction):
Carefully add the product from Step 2 to concentrated sulfuric acid, ensuring the temperature is controlled.
Heat the mixture gently for a short period (e.g., 10-15 minutes).
Cool the reaction and pour it onto crushed ice.
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the final 2,4-dimethylquinoline product.
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Mechanism of transition-metal-free quinolinone synthesis.
Spectrum of Biological Activities
Dimethyl-substituted quinolinones exhibit a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Properties
Quinoline derivatives are a significant class of anticancer agents, acting through multiple mechanisms to induce cytotoxicity in cancer cells. [2][7]The addition of dimethyl groups can fine-tune this activity. For instance, a series of substituted 2,4-dimethyl-thieno[3,2-c]quinolones has been reported for its anticancer potential. [5]One highly potent compound, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, demonstrated IC50 values of 19.88 µg/ml and 43.95 µg/ml in HL-60 and U937 human cancer cell lines, respectively.
[5]
Mechanisms of Action:
Tyrosine Kinase Inhibition: Many quinoline-based compounds inhibit tyrosine kinases like EGFR, which are frequently overexpressed in cancer cells, thereby blocking proliferation signals.
[2]* DNA Intercalation: The planar structure of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription.
[5]* Induction of Apoptosis: These compounds can trigger programmed cell death by arresting the cell cycle and activating apoptotic pathways.
[8]
Table 1: Cytotoxic Activity (IC₅₀) of Selected Dimethyl-Substituted Quinolines
[8]This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Cell Seeding: Plate cancer cells (e.g., T47D, HeLa) into a 96-well plate at a density of approximately 5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the dimethyl-substituted quinolinone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Quinolone derivatives are foundational in antimicrobial therapy. [1]The incorporation of sulfamidophosphonate moieties into a quinolone scaffold has been shown to produce compounds with excellent antibacterial and antifungal activities. [10]These molecules exhibited significant zones of inhibition (28-49 mm) and low minimum inhibitory concentration (MIC) values (as low as 0.125 µg/ml) against various Gram-positive and Gram-negative bacteria.
[10]
Mechanism of Action: The primary antibacterial mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair, ultimately leading to bacterial cell death.
[2][11]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinolone Derivatives
[10]
Compound ID
Bacterial/Fungal Strain
MIC (µg/ml)
4f
Fusarium oxysporum
0.25 - 1
4g
Alternaria sp.
0.25 - 1
4m
Staphylococcus aureus
0.125 - 8
| 4i | Escherichia coli | 0.125 - 8 |
[1]This method provides a qualitative or semi-quantitative assessment of a compound's antimicrobial activity.
Medium Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Potato Dextrose Agar for fungi and pour it into sterile Petri plates. Allow the agar to solidify.
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard. Spread the inoculum evenly over the surface of the agar plate using a sterile cotton swab.
Well Preparation: Punch wells of 6 mm diameter into the agar using a sterile cork borer.
Compound Loading: Prepare solutions of the dimethyl-substituted quinolinone compounds at a known concentration (e.g., 5 mg/ml) in a solvent like DMSO. Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells. Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Neuroprotective and Neuro-modulatory Effects
Quinoline derivatives are being actively investigated as treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. [4][12][13]Their mechanisms often involve modulating key enzymes and signaling pathways in the central nervous system.
Mechanisms of Action:
Cholinesterase Inhibition: Some dimethyl-substituted quinolines inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This action can improve cognitive function in Alzheimer's patients. SAR studies have shown that 2-methyl substitution on the quinoline ring can enhance this inhibitory activity.
[4]* PDE5 Inhibition: Phosphodiesterase 5 (PDE5) inhibitors can modulate the cGMP signaling pathway, which is crucial for synaptic plasticity and memory. Quinoline-based PDE5 inhibitors have been shown to rescue synaptic and memory defects in animal models of Alzheimer's disease.
[14]* MAO Inhibition: Monoamine oxidase (MAO) inhibitors can increase levels of neurotransmitters like dopamine. The quinoline derivative PBT2 (2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline) has been investigated for its potential in Alzheimer's disease.
[13]
Role of quinolinone-based PDE5 inhibitors in memory pathways.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For dimethyl-substituted quinolinones, the position of the methyl groups is a key determinant of potency and selectivity.
The Positional Impact of Dimethyl Substitution
2,4-Dimethyl Pattern: This substitution is common due to the accessibility of the Combs synthesis and is often associated with broad biological activity, including antimicrobial and anticancer effects.
[5][6]* 2-Methyl Substitution: In the context of neurodegenerative diseases, a methyl group at the C2 position has been shown to enhance both AChE and BChE inhibitory effects.
[4]* 3-Position Substitution: For activity as α2C-adrenoceptor antagonists, a substituent at the C3 position of the quinoline ring was found to be absolutely critical. This highlights how a single positional change can completely alter the therapeutic target.
[15]* 8-Methyl Substitution: An 8-methyl group has been incorporated into 4-chloroquinolin-2(1H)-ones to investigate nucleophilic substitution reactions, demonstrating its utility as a synthetic handle.
[16]
Influence of Physicochemical Properties
A strong correlation has been observed between the lipophilicity (measured as cLogP) and the cytotoxic effects of certain quinoline series. Generally, derivatives with higher cLogP values (i.e., more lipophilic) displayed better IC₅₀ values against cancer cell lines like HeLa and PC3. This suggests that the ability of the compound to partition into and cross cell membranes is a crucial factor for its anticancer activity.
Logic flow of Structure-Activity Relationship analysis.
Conclusion and Future Perspectives
Dimethyl-substituted quinolinones represent a versatile and highly tractable class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with the profound impact of methyl group positioning on biological activity, makes them an enduring focus of research. This guide has highlighted their significant potential as anticancer, antimicrobial, and neuro-modulatory agents.
However, challenges such as acquired drug resistance and the need for improved bioavailability and selectivity remain. [3]Future research should focus on:
Developing Novel Synthetic Methodologies: Exploring new catalytic systems and reaction pathways to access a wider diversity of substitution patterns.
Elucidating Mechanisms of Action: Using advanced biochemical and cellular assays to pinpoint the precise molecular targets for novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational models to predict the activity of new derivatives before their synthesis, thereby streamlining the drug discovery process.
[17]
The continued exploration of the chemical space around the dimethyl-substituted quinolinone scaffold is certain to yield new therapeutic candidates with improved efficacy and safety profiles, addressing unmet needs in human health.
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Anonymous. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. ResearchGate. [Link]
Sharma, M., & Sharma, R. (2016). Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents. International Journal of Advanced Engineering, Management and Science. [Link]
Anonymous. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ResearchGate. [Link]
Kumar, A., & Rajput, C. S. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]
Anonymous. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. [Link]
Mathew, B., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]
Badawy, E. A., & Kappe, T. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
Kos, J., et al. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]
Mogilaiah, K., et al. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry. [Link]
Wang, G., et al. (2014). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. [Link]
Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarb. Semantic Scholar. [Link]
Precision Halogenation: Mechanistic Insights and Protocols for the Bromination of Quinolinone Systems
Introduction Quinolinones (including quinolin-2-ones and quinolin-4-ones) are privileged heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials. Bromination of these systems is a found...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Quinolinones (including quinolin-2-ones and quinolin-4-ones) are privileged heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials. Bromination of these systems is a foundational transformation, providing essential handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). However, the inherent electronic asymmetry of the quinolinone core—characterized by competing nucleophilic sites—demands rigorous mechanistic control to achieve high regioselectivity and avoid over-halogenation.
Mechanistic Pathways of Quinolinone Bromination
The bromination of quinolinones proceeds through three primary mechanistic divergent pathways, dictated by the choice of reagents and reaction conditions:
Electrophilic Aromatic Substitution (EAS): The nitrogen atom in the lactam or pyridone ring donates electron density, activating the carbocyclic ring (specifically the C6 and C8 positions) and the C3 position of the heterocyclic ring toward electrophilic attack. When using N-Bromosuccinimide (NBS) in polar solvents, the reaction proceeds via a polar EAS mechanism, forming a Wheland intermediate (1)[1]. The innate nucleophilic reactivity of the C3 position in 4-quinolones often facilitates rapid mono-bromination compared to the more inert C8 position (2)[2].
Directed ortho-Metalation (DoM): To bypass the electronic preferences of EAS, kinetic metalation strategies are employed. Treating the quinolinone scaffold with strong, non-nucleophilic bases generates an enolate that directs ortho-lithiation exclusively to the C6 position, enabling >90% regioselectivity upon electrophilic quench (3)[3].
Free Radical Bromination: When functionalizing alkyl side chains (e.g., 3-acetyl groups), bromination is redirected via homolytic fission using NBS and a radical initiator like benzoyl peroxide in non-polar solvents like CCl4 ().
Mechanistic divergence of quinolinone bromination via EAS and DoM pathways.
Governing Regioselectivity: Causality in Experimental Design
The choice of brominating agent and solvent dictates the reaction's success. While molecular bromine (Br2) is highly reactive, it frequently leads to polybromination and requires harsh conditions (4)[4]. Conversely, NBS serves as a mild, controlled source of electrophilic bromine, allowing for versatile reaction pathways under metal-free conditions (4)[4].
Table 1: Quantitative Comparison of Bromination Conditions
Method
Reagent
Solvent
Temp
Primary Site
Yield Range
Causality / Rationale
Mild EAS
NBS (1.05 eq)
DMF / CHCl3
RT
C6, C8 (Carbocyclic)
75–98%
Polar solvent stabilizes the transition state; NBS prevents over-bromination.
Strong EAS
Br2 / AcOH
Acetic Acid
Reflux
C3, C6 (Mixed)
45–60%
High electrophilicity of Br2 forces substitution at multiple activated sites.
Radical
NBS + BPO
CCl4
Reflux
Alkyl side chains
60–80%
Homolytic fission of N-Br bond targets benzylic/allylic positions.
DoM
LDA, then Br2
THF
-78 °C
C6 (Exclusive)
>90%
Kinetic deprotonation directed by carbonyl groups ensures strict regiocontrol.
Self-Validating Experimental Protocols
To ensure high reproducibility, the following protocols integrate causality-driven steps to form a self-validating system.
Protocol A: Mild Electrophilic Bromination (C6/C8) using NBS
This protocol is optimized for electron-rich quinolinones where mono-bromination is desired.
Preparation: Dissolve the quinolinone substrate (1.0 mmol) in anhydrous DMF or DCM (10 mL). Causality: Polar solvents like DMF stabilize the Wheland intermediate, accelerating the EAS mechanism (1)[1].
Reagent Addition: Cool the mixture to 0 °C. Add NBS (1.05 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition mitigates the exothermic nature of the reaction. Strict stoichiometric control (1.0–1.1 eq) is mandatory to favor mono-bromination and prevent poly-halogenation (4)[4].
Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor via LC-MS to confirm the disappearance of the starting material.
Aqueous Quench: Quench the reaction with a 5% aqueous sodium thiosulfate (Na2S2O3) solution. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing post-reaction halogenation during solvent concentration.
Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and purify via silica gel column chromatography.
Protocol B: Directed ortho-Metalation (DoM) for Absolute C6-Selectivity
This protocol is utilized when EAS yields inseparable mixtures of C3/C6/C8 isomers.
Kinetic Lithiation: To a solution of 1-alkyl-quinolin-4-one (1.0 mmol) in anhydrous THF (10 mL) at –78 °C, dropwise add Lithium diisopropylamide (LDA, 1.1 mmol). Causality: The non-nucleophilic strong base LDA kinetically deprotonates the C6 position, directed by the C2-enolate, avoiding nucleophilic attack at the carbonyl core (3)[3].
Electrophilic Quench: After stirring for 1 hour at –78 °C, add a solution of Br2 (1.1 mmol) in THF dropwise. Causality: The highly reactive aryllithium intermediate rapidly attacks the bromine molecule, yielding >90% C6 selectivity before thermodynamic equilibration can occur (3)[3].
Workup: Quench with saturated NH4Cl at –78 °C, then allow the mixture to warm to room temperature. Extract and purify as described in Protocol A.
Step-by-step self-validating experimental workflow for NBS-mediated bromination.
Troubleshooting and Optimization
Over-Bromination: If di-brominated products are observed, the primary issue is often an excess of the brominating agent or elevated temperatures. Solution: Lower the reaction temperature to 0 °C, strictly limit NBS to 1.0 equivalent, and monitor the reaction closely using TLC or LC-MS (4)[4].
Poor Regioselectivity (Isomeric Mixtures): If the substrate possesses multiple activated positions susceptible to electrophilic attack, modify the reaction conditions to favor one isomer. For instance, conducting the bromination in strong acids (like concentrated sulfuric acid) can protonate the nitrogen, deactivating the heterocyclic ring and directing substitution exclusively to the carbocyclic benzene ring (4)[4].
Unreactive Substrates: For highly electron-deficient quinolinones where mild reagents like NBS fail, a more reactive agent like molecular bromine (Br2) may be necessary. Alternatively, transition-metal catalysts (e.g., Palladium) can be employed for direct C-H activation to achieve site-selective functionalization at inert positions like C8 (2)[2].
References
RSC Advances. "Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications." [Link]
ACS Publications. "Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives." [Link]
Architecting Novel Quinolinone-Based Compounds: A Technical Guide to Discovery, Synthesis, and Target Validation
Executive Summary Quinolinones (comprising 2-quinolinones and 4-quinolinones) are privileged heterocyclic scaffolds in medicinal chemistry. Their unique structural topology allows them to act as versatile hydrogen bond d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinolinones (comprising 2-quinolinones and 4-quinolinones) are privileged heterocyclic scaffolds in medicinal chemistry. Their unique structural topology allows them to act as versatile hydrogen bond donors and acceptors, while their aromatic systems readily participate in
π−π
stacking within complex protein binding pockets[1]. This technical whitepaper delineates the strategic discovery of novel quinolinone derivatives, emphasizing mechanistic rationale, modern scalable synthetic methodologies, and rigorous, self-validating biological evaluation frameworks.
Mechanistic Rationale & Target Pathways
The pharmacological versatility of the quinolinone core is demonstrated by its ability to selectively modulate diverse and highly specific protein targets across multiple disease states.
Antimicrobial (DprE1 Inhibition): The emergence of drug-resistant Mycobacterium tuberculosis has necessitated novel therapeutic targets. Recent breakthroughs have identified quinolinone derivatives as potent, non-covalent inhibitors of the essential enzyme DprE1. Optimized leads (e.g., Compound 27) have achieved minimal inhibitory concentrations (MIC) as low as 0.2 ng/mL against M. tuberculosis H37Ra.
Antiviral (nsP2 Helicase): High-throughput screening has revealed that quinolinones (such as SRI-33394) effectively inhibit the Venezuelan equine encephalitis virus (VEEV). These compounds function by binding to the tyrosine-102 residue within the stalk domain of the viral nsP2 helicase, disrupting early-to-mid stage viral replication[2].
Oncology (Acid Ceramidase): In cancer metabolism, the quinolinone-based compounds Ceranib-1 and Ceranib-2 act as first-in-class, non-ceramide-mimicking inhibitors of human acid ceramidase (hAC). By inhibiting hAC, these compounds block the hydrolysis of pro-apoptotic ceramide into sphingosine, thereby preventing the downstream generation of pro-survival sphingosine-1-phosphate (S1P)[3],[4].
Caption: Mechanism of quinolinone-mediated acid ceramidase (hAC) inhibition in cancer metabolism.
Strategic Synthetic Methodologies
Traditional syntheses of quinolinones, such as the Gould-Jacobs or Camps' cyclization, often require harsh thermal conditions (>200 °C) that severely limit functional group tolerance and overall yield[1]. Modern synthetic approaches prioritize transition-metal catalysis (e.g., Pd-catalyzed C-H bond activation) and optimized acid-mediated cyclizations to achieve high yields under scalable conditions[5].
Protocol 1: Scalable Synthesis of Halo Quinolin-2(1H)-ones
To ensure scalability and high purity for library generation, a two-step acylation-cyclization protocol is highly effective, capable of producing yields up to 89% over two steps[6].
Step 1: Acylation
React substituted anilines (e.g., 2-iodoaniline) with methyl 3,3-dimethoxypropionate under basic conditions to form an amide intermediate.
Causality: Utilizing a dimethoxypropionate derivative acts as a masked aldehyde. This prevents premature polymerization and unwanted side reactions, ensuring a near-quantitative yield of the amide intermediate[6].
Step 2: Cyclization
Dissolve the crude amide in concentrated sulfuric acid and stir at ambient to slightly elevated temperatures.
Causality: Sulfuric acid serves a dual mechanistic purpose. First, it deprotects the acetal to generate a highly reactive electrophilic species. Second, it acts as a strong Brønsted acid solvent to drive the intramolecular electrophilic aromatic substitution, ensuring strict regioselectivity[6].
Self-Validation System:
Monitor the reaction via LC-MS. The complete disappearance of the intermediate mass and the appearance of the cyclized
[M+1]+
peak confirms ring closure. Final structural integrity is validated via
1
H and
13
C NMR, specifically verifying the presence of the characteristic lactam carbonyl shift at approximately 162 ppm[6].
The functionalization of the quinolinone ring dictates its biological trajectory. Table 1 summarizes the quantitative potency of recently discovered quinolinone leads across various therapeutic areas.
Table 1: Quantitative Potency of Novel Quinolinone Derivatives
Identifying the exact molecular target of a novel quinolinone is critical for rational lead optimization and understanding off-target toxicities.
Protocol 2: Target Identification via Biotinylated Probes
To isolate and identify the specific cellular targets of cytotoxic quinolinones, a chemical biology pulldown approach is utilized[9].
Step 1: Probe Synthesis
Conjugate the active quinolinone derivative to a biotin tag via a flexible PEG linker.
Causality: The PEG linker prevents steric hindrance between the bulky streptavidin bead and the pharmacophore, ensuring the quinolinone moiety can freely insert into the target protein's binding pocket without conformational restriction[9].
Step 2: Immobilization & Incubation
Bind the synthesized probe to streptavidin-coated magnetic beads and incubate with total cellular lysate (e.g., CEM leukemic cell line)[9].
Step 3: Stringent Washing
Wash the beads with a high-salt buffer containing mild non-ionic detergents.
Causality: The femtomolar affinity (
Kd≈10−15
M) of the biotin-streptavidin interaction allows for highly stringent washing. This strips away non-specifically bound background proteins without dislodging the target-probe complex[9].
Step 4: Elution & LC-MS/MS Analysis
Elute the specifically bound proteins, separate them via SDS-PAGE, perform in-gel trypsinization, and analyze the resulting peptides via LC-MS/MS[9].
Self-Validation System:
Run a parallel control using beads bound to an inactive quinolinone analog. Proteins that appear in both the active and control pulldowns are immediately discarded as false positives. Only proteins unique to the active probe pulldown are validated via Western blot and enzymatic assays[9].
Caption: End-to-end workflow for quinolinone drug discovery and target validation.
Conclusion
The quinolinone scaffold remains a cornerstone of modern drug discovery. By coupling advanced, scalable synthetic methodologies with rigorous, self-validating biological assays, researchers can unlock novel therapeutic agents targeting previously undruggable pathways. Future efforts will likely focus on hybridizing the quinolinone core with other pharmacophores to enhance targeted delivery and overcome resistance mechanisms.
References
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: PMC / NIH
URL:[Link][1]
Synthesis of 2-quinolones
Source: Organic Chemistry Portal
URL:[Link][5]
Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines
Source: Organic Process Research & Development - ACS Publications
URL:[Link][6]
Design, synthesis and biological evaluation of novel quinolinone derivatives as DprE1 inhibitors against Mycobacterium tuberculosis
Source: PubMed / NIH
URL:[Link]
Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents
Source: PubMed / NIH
URL:[Link][7]
Abstract 4748: Molecular targets of quinolinone derivatives with anticancer activity
Source: AACR Journals
URL:[Link][9]
Design, synthesis and biological evaluation of novel quinolinone derivatives as potential hypoglycemic agents with hepatorenal protective effects
Source: QxMD
URL:[Link][8]
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors
Source: PMC / NIH
URL:[Link][3]
Small Molecule Inhibitors of Ceramidases
Source: Karger Publishers
URL:[Link][4]
Identification of Quinolinones as Antivirals against Venezuelan Equine Encephalitis Virus
Source: PMC / NIH
URL:[Link][2]
The Quinolinone Scaffold: A Privileged Framework for Targeting Key Drivers of Disease
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Quinolinone Core The quinolinone structural motif, a bicyclic...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Quinolinone Core
The quinolinone structural motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a "privileged scaffold". This guide provides an in-depth exploration of the key therapeutic targets of quinolinone derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the mechanistic intricacies of how these compounds interact with their biological targets and provide detailed, field-proven methodologies for their evaluation. Quinoline and its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory activities.[1][2][3]
The unique electronic and steric properties of the quinolinone core allow for extensive functionalization, enabling the fine-tuning of pharmacological activity and the development of highly potent and selective inhibitors for a diverse range of biological targets. This guide will focus on the most prominent and promising therapeutic targets for quinolinone derivatives, with a particular emphasis on their application in oncology and infectious diseases.
I. Targeting the Engine of Cellular Proliferation: Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Quinolinone derivatives have emerged as a rich source of potent and selective kinase inhibitors.[4][5]
A. Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)
Mechanistic Insight: EGFR and HER2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal for cell proliferation and survival.[6][7] Overexpression or mutation of these receptors is a common driver of tumor growth in various cancers. Quinolinone-based inhibitors are often designed to be ATP-competitive, binding to the kinase domain and preventing the phosphorylation and activation of downstream signaling molecules. Some quinolinone compounds have been developed as dual EGFR/HER-2 inhibitors, offering a broader therapeutic window.[7]
Featured Quinolinone Derivatives and In Vitro Activity:
Experimental Protocol: In Vitro EGFR/HER2 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the inhibitory activity of a quinolinone derivative against EGFR or HER2 kinase activity.[8][9][10][11]
Prepare serial dilutions of the test quinolinone derivative in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤ 1%).
In a white multi-well plate, add the recombinant EGFR or HER2 kinase and the kinase substrate to each well.
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the respective kinase.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. Incubate at room temperature for 40 minutes.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
Measure the luminescence using a plate reader.
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by plotting the data on a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinolinone derivative.
II. Disrupting DNA Integrity: Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. [12][13]These enzymes are critical for cell viability, and their inhibition leads to DNA damage and ultimately cell death. Quinolinone derivatives, particularly fluoroquinolones, are well-established inhibitors of bacterial topoisomerases, while other derivatives target human topoisomerases for anticancer therapy.
[8][12]
A. Bacterial DNA Gyrase and Topoisomerase IV
Mechanistic Insight: Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [12][13][14]DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. Topoisomerase IV is primarily involved in decatenating newly replicated daughter chromosomes. Inhibition of these enzymes by fluoroquinolones leads to the accumulation of double-strand DNA breaks, which is lethal to the bacteria. [14]Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.
[12]
Experimental Protocol: DNA Supercoiling Assay (for DNA Gyrase Inhibition)
This assay measures the ability of a quinolinone derivative to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
[4][7]
Materials:
Relaxed plasmid DNA (e.g., pBR322)
Bacterial DNA gyrase
Assay buffer (containing ATP, MgCl2, and other necessary components)
Test quinolinone derivative
Agarose gel electrophoresis system
DNA staining agent (e.g., ethidium bromide)
Gel imaging system
Procedure:
Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.
Add serial dilutions of the test quinolinone derivative to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
Stop the reactions by adding a stop buffer (containing SDS and a loading dye).
Analyze the DNA topoisomers by agarose gel electrophoresis.
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA.
B. Human Topoisomerase I and II
Mechanistic Insight: Certain quinolinone derivatives, such as camptothecin and its analogs, are potent inhibitors of human topoisomerase I. [8]These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand DNA breaks that are converted to lethal double-strand breaks during DNA replication. Other quinolinone derivatives can inhibit topoisomerase II, which is involved in managing DNA tangles and is essential for chromosome segregation during mitosis.
[12]
III. Other Promising Therapeutic Targets
The versatility of the quinolinone scaffold extends to a variety of other important therapeutic targets.
A. Tubulin
Mechanistic Insight: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. Some quinolinone derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [8]These compounds often bind to the colchicine-binding site on β-tubulin.
B. Poly(ADP-ribose) Polymerase (PARP)
Mechanistic Insight: PARP enzymes are involved in DNA repair, particularly in the base excision repair pathway. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Some quinolinone derivatives have been identified as PARP inhibitors.
[8]
Experimental Protocol: PARP Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the activity of PARP.
Materials:
Recombinant human PARP1 enzyme
Activated DNA
NAD+
Biotinylated NAD+
Streptavidin-coated plates
HRP-conjugated anti-PAR antibody or streptavidin-HRP
Colorimetric substrate (e.g., TMB)
Stop solution
Plate reader
Procedure:
Coat a streptavidin plate with biotinylated NAD+.
In a separate plate, incubate the PARP enzyme with activated DNA and serial dilutions of the quinolinone inhibitor.
Initiate the enzymatic reaction by adding NAD+.
Transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated poly(ADP-ribose) chains.
Detect the incorporated biotinylated ADP-ribose using an HRP-conjugated antibody or streptavidin-HRP and a colorimetric substrate.
Measure the absorbance using a plate reader and calculate the IC50 value.
C. Other Enzymes
Quinolinone derivatives have also been reported to inhibit a range of other enzymes, including:
Carbonic Anhydrases: Specifically, isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.
[8]* Lipoxygenases (LOX): These enzymes are involved in the inflammatory response, and their inhibition by quinolinone derivatives suggests potential anti-inflammatory applications.
[15]* HIV-1 Integrase: This enzyme is essential for the integration of the viral DNA into the host genome, and its inhibition is a key strategy in antiretroviral therapy.
[6][16]
Conclusion: A Scaffold for Future Drug Discovery
The quinolinone core has proven to be an exceptionally fruitful scaffold in the quest for novel therapeutics. Its chemical tractability and the diverse array of biological targets it can be tailored to inhibit ensure its continued importance in drug discovery and development. This guide has provided a comprehensive overview of the key therapeutic targets of quinolinone derivatives, along with detailed experimental protocols for their evaluation. By understanding the underlying mechanisms of action and employing robust and validated assays, researchers can continue to unlock the full therapeutic potential of this remarkable chemical entity.
References
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Vertex AI Search.
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). MDPI.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Royal Society of Chemistry.
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry.
AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (2023, September). Semantic Scholar.
Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022, February 9). ScienceScholar.
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (2025, April 3). MDPI.
Mechanism of Quinolone Action and Resistance - PMC. (n.d.).
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023, December 28). MDPI.
Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF - ResearchGate. (2025, December 19).
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. (n.d.). Frontiers.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Springer.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics.
Quinoline: A versatile heterocyclic - PMC. (2013, January).
Quinoline and quinolinone derivatives with multi-target activity. - ResearchGate. (n.d.).
(PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. (2019, August 23).
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (n.d.).
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). Springer.
Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay - Benchchem. (n.d.). Benchchem.
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed. (n.d.).
Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2011, September 15). Oxford Academic.
Application Note: Late-Stage Functionalization of 3-Bromo-5,8-dimethylquinolin-4(1H)-one in Medicinal Chemistry
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Author: BenchChem Technical Support Team. Date: April 2026
[label="PDE4\nInhibition", fillcolor="#F1F3F4",
Finalizing Biological Insights
I am now putting the finishing touches on the biological insights and visual aids. I've integrated both diagrams into the final draft, ensuring clear illustration of the biological pathways and the drug's mechanism of action. I'm finalizing the figure captions and ensuring that all colors and labels are consistent and easy to follow. I'm also ensuring the anti-inflammatory cascades are clearly described. Finally, the list of references is ready to be added.
Integrating New References
I've just integrated two new references into my work. The Mukherjee and Pal overview on quinolines as anti-inflammatory agents provides solid foundational context. Additionally, Tummatorn's work on regioselective synthesis gives great insights, which I will use to complement El-Mrabet's work on quinolones. These will give an integrated approach to understanding the chemistry.
Executive Summary
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs ranging from broad-spectrum fluoroquinolone antibiotics to targeted antimalarials and anti-inflammatory agents. Within this expansive chemical space, 3-Bromo-5,8-dimethylquinolin-4(1H)-one emerges as a highly specialized and valuable intermediate.
The strategic placement of the 5,8-dimethyl groups provides critical steric shielding and metabolic stability—effectively blocking common cytochrome P450-mediated oxidation sites at the C5 and C8 positions. Simultaneously, the C3-bromo substitution serves as an orthogonal, highly reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this scaffold in the development of novel therapeutics.
Mechanistic Insights: Tautomerism and Catalytic Causality
Working with 4-quinolones requires a deep understanding of their tautomeric equilibrium. In solution, 3-bromo-5,8-dimethylquinolin-4(1H)-one exists in equilibrium with its 4-hydroxyquinoline tautomer. This duality dictates its reactivity profile:
Alkylation Selectivity: Base selection is paramount. Using hard bases (e.g., NaH) in polar aprotic solvents often leads to an inseparable mixture of N- and O-alkylated products. Conversely, employing softer cations like cesium (Cs₂CO₃) in DMF heavily favors N-alkylation. This is due to the "cesium effect," where the large, soft cesium ion tightly coordinates with the harder oxygen atom, leaving the nitrogen lone pair exposed and available for nucleophilic attack.
Cross-Coupling Dynamics: The oxidative addition of Palladium(0) to the C3-Br bond is sterically hindered by the adjacent C4-carbonyl and electronically deactivated by the electron-rich nature of the quinolone ring. Standard catalysts like Pd(PPh₃)₄ often stall or degrade. Utilizing bidentate ligands with a wide bite angle, such as dppf in Pd(dppf)Cl₂, or bulky electron-rich Buchwald ligands (e.g., XPhos), accelerates oxidative addition and prevents catalyst deactivation by the chelating potential of the quinolone's nitrogen and oxygen atoms [1].
Figure 1: Divergent late-stage functionalization pathways of 3-Bromo-5,8-dimethylquinolin-4(1H)-one.
Experimental Workflows & Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at C3
Objective: Introduction of aryl or heteroaryl pharmacophores at the C3 position to synthesize potential kinase or 1 [2].
Rationale: A biphasic 1,4-Dioxane/Water system ensures the solubility of both the highly lipophilic organic scaffold and the inorganic base (K₂CO₃), facilitating efficient mass transfer during the catalytic cycle.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-5,8-dimethylquinolin-4(1H)-one (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Purge the suspension with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the flask.
Reaction: Heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring for 12–16 hours.
Validation & Quality Control (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct isotopic doublet of the starting material (M+H = 252/254) is fully consumed, replaced by the cross-coupled product mass. TLC (DCM:MeOH 9:1) should reveal a highly fluorescent new spot under 254 nm UV light.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 9:1 DCM:MeOH).
Protocol 2: Regioselective N-Alkylation
Objective: Tuning the lipophilicity and pharmacokinetic profile of the scaffold by introducing alkyl chains at the N1 position.
Rationale: As discussed, Cs₂CO₃ is chosen to maximize N-alkylation over O-alkylation, leveraging the "cesium effect" in DMF.
Step-by-Step Methodology:
Preparation: Dissolve 3-Bromo-5,8-dimethylquinolin-4(1H)-one (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under an Argon atmosphere.
Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to allow for complete deprotonation and formation of the cesium salt.
Alkylation: Dropwise add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.2 equiv) via syringe.
Reaction: Stir the mixture at 60°C for 4–6 hours.
Validation & Quality Control: To confirm N-alkylation over O-alkylation, perform a crude ¹H-NMR analysis. N-alkylation predictably shifts the C2-proton significantly downfield (approx. 8.2–8.5 ppm) compared to the O-alkylated byproduct, due to the disruption of the aromatic system in the pyridone ring.
Workup: Quench the reaction by pouring it into ice water (20 mL) to precipitate the product. Filter the resulting solid, wash extensively with cold water to remove residual DMF, and recrystallize from hot Ethanol.
Quantitative Data Summary
The following table summarizes the optimized conditions and typical yields for various late-stage functionalizations of the 3-Bromo-5,8-dimethylquinolin-4(1H)-one scaffold based on established 2 [3].
Reaction Type
Reagents / Catalyst
Solvent / Temp
Time
Typical Yield
Target Application
Suzuki Coupling (Phenylboronic acid)
Pd(dppf)Cl₂ (5 mol%), K₂CO₃
Dioxane/H₂O (4:1), 90°C
12 h
82 - 88%
PDE4 / Kinase Inhibitors
Suzuki Coupling (Heteroaryl boronic acid)
Pd(PPh₃)₄ (10 mol%), Na₂CO₃
Toluene/EtOH/H₂O, 100°C
16 h
65 - 75%
Antimalarial Agents
Buchwald-Hartwig (Morpholine)
Pd₂(dba)₃ (5 mol%), XPhos, Cs₂CO₃
Toluene, 110°C
24 h
55 - 65%
Antibacterial Scaffolds
N-Alkylation (Methyl Iodide)
Cs₂CO₃ (2.0 equiv)
DMF, 60°C
4 h
> 90%
Lipophilicity Tuning
Pharmacological Application: PDE4 Inhibition
Quinolone derivatives, particularly those substituted at the C3 and N1 positions, have shown significant promise as PDE4 inhibitors, making them potent 3 [4]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells. By blocking this hydrolysis, quinolone-based drugs elevate intracellular cAMP levels, activating Protein Kinase A (PKA). This cascade ultimately suppresses the transcription of pro-inflammatory cytokines while promoting anti-inflammatory responses. The 5,8-dimethyl groups on our specific scaffold enhance the molecule's residence time in the hydrophobic pocket of the PDE4 active site.
Figure 2: Mechanism of action for quinolone-based PDE4 inhibitors in anti-inflammatory signaling.
Conclusion
3-Bromo-5,8-dimethylquinolin-4(1H)-one is a robust, versatile scaffold for medicinal chemists. By understanding the electronic and steric nuances of the quinolone core, researchers can leverage the protocols outlined above to rapidly generate diverse libraries of bioactive compounds. Strict adherence to the self-validating quality control steps ensures high-fidelity synthesis, accelerating the path from bench to preclinical development.
References
Title: Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides
Source: The Journal of Organic Chemistry - ACS Publications
URL
Source: Current Medicinal Chemistry (NIH)
Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities
Source: MDPI - Organics
URL
Application Note: 3-Bromo-5,8-dimethylquinolin-4(1H)-one as a Strategic Synthetic Intermediate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic divergence, and self-validating experimental protocols. Scientific Rationale: The Quino...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, synthetic divergence, and self-validating experimental protocols.
Scientific Rationale: The Quinolone Scaffold & C3-Halogen Activation
The 4-quinolone (quinolin-4(1H)-one) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous antibacterial, antiviral, and antineoplastic agents[1]. Within this chemical space, 3-Bromo-5,8-dimethylquinolin-4(1H)-one emerges as a highly versatile, late-stage functionalization intermediate.
The strategic value of this specific building block lies in two structural features:
Steric and Electronic Modulation: The 5,8-dimethyl substitution provides significant steric shielding around the benzenoid ring. This not only influences the conformation of subsequent C4-substituents but also increases the overall lipophilicity of the scaffold, a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds[2].
C3-Halogen Handle: The bromine atom at the C3 position serves as an orthogonal reactive site for transition-metal-catalyzed cross-coupling reactions. However, the tautomerism between the quinolin-4(1H)-one and 4-hydroxyquinoline forms significantly alters the electronic landscape of the ring[3]. The electron-donating nature of the N1-H (or N1-alkyl) through the conjugated system makes the C3 position less electron-deficient than a standard aryl bromide, necessitating highly optimized catalytic systems for efficient oxidative addition[4].
Synthetic Divergence & Application Workflows
The true utility of 3-Bromo-5,8-dimethylquinolin-4(1H)-one is realized through its divergent synthetic pathways. By exploiting the differential reactivity of the C4-ketone/hydroxyl and the C3-bromide, chemists can rapidly generate diverse libraries of functionalized quinolines[5].
C4-Functionalization: The 4(1H)-one can be activated via chlorination to yield a 4-chloroquinoline intermediate. This highly electrophilic C4 position is then primed for Nucleophilic Aromatic Substitution (SNAr) with various amines (e.g., piperazine derivatives) to generate target pharmacophores[2].
C3-Functionalization: The C3-bromide can undergo Palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to introduce aryl, alkynyl, or heteroatom substituents[1].
Divergent synthetic workflows for 3-Bromo-5,8-dimethylquinolin-4(1H)-one functionalization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical controls to ensure high-fidelity execution.
Protocol A: C4-Activation via Chlorination
Objective: Synthesis of 3-Bromo-4-chloro-5,8-dimethylquinoline.
Mechanistic Rationale: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The addition of catalytic DMF generates a highly electrophilic Vilsmeier-Haack intermediate in situ. This intermediate rapidly reacts with the 4-hydroxyquinoline tautomer, facilitating the displacement of the oxygen atom and preventing the formation of unreactive dimers.
Procedure:
Charge a dry, round-bottom flask with 3-Bromo-5,8-dimethylquinolin-4(1H)-one (1.0 eq) under a nitrogen atmosphere.
Add POCl₃ (5.0 eq) slowly at 0 °C, followed by DMF (0.1 eq).
Heat the reaction mixture to 90 °C for 2 hours.
Validation Step 1 (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (highly polar, streaking UV-active spot) will be completely consumed, replaced by a distinct, less polar spot.
Cool the mixture to room temperature and carefully quench by dropwise addition into crushed ice (Caution: Highly exothermic hydrolysis of excess POCl₃).
Neutralize the aqueous phase with saturated NaHCO₃ to pH 7-8 and extract with DCM (3 × 20 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: C4-Amination via SNAr
Objective: Synthesis of 4-Amino-3-bromo-5,8-dimethylquinoline derivatives (e.g., using piperazine).
Mechanistic Rationale: The C4-chloride is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen (para to C4). N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the reaction[2].
Procedure:
Dissolve 3-Bromo-4-chloro-5,8-dimethylquinoline (1.0 eq) in anhydrous NMP (0.5 M).
Add piperazine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The excess amine prevents double alkylation.
Stir the mixture at 120 °C for 12 hours.
Validation Step 2 (In-Process): Monitor via LC-MS. The successful displacement of the chloride is confirmed by a mass shift and the transition from a Cl/Br isotopic pattern to a single Br isotopic pattern.
Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with brine to remove NMP, dry, and concentrate.
Protocol C: C3 Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-Aryl-5,8-dimethylquinolin-4(1H)-one derivatives.
Mechanistic Rationale: Because the C3 position of the quinolone is relatively electron-rich, oxidative addition is the rate-limiting step[1][4]. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand forces a cis-geometry on the palladium center, which accelerates the subsequent reductive elimination step and minimizes protodeboronation of the boronic acid.
Procedure:
In a Schlenk tube, combine the quinolone starting material (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (3.0 eq).
Evacuate and backfill with Argon (3 cycles).
Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).
Heat to 90 °C for 8 hours.
Validation Step 3 (Visual & Analytical): The reaction mixture will transition from a red/orange suspension (active Pd-complex) to a dark brown/black mixture (Pd black precipitation) upon completion. Confirm product formation via UPLC-MS.
Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C3 position.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the C3 Suzuki-Miyaura cross-coupling (Protocol C), demonstrating the causality behind the final reagent selection.
Table 1: Optimization of C3 Suzuki-Miyaura Cross-Coupling Conditions
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Rationale
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
45
Sluggish oxidative addition; incomplete conversion due to electron-rich C3.
2
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane/H₂O
90
62
Better solubility of base improves rate, but significant protodeboronation observed.
3
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
88
Bidentate ligand accelerates reductive elimination; minimal side products.
4
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
90
94
Stronger base facilitates rapid transmetalation; optimal conditions achieved.
Note: Yields represent isolated yields after silica gel chromatography. Reactions performed on a 1.0 mmol scale.
References
[1] Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health (NIH) / PMC.
[5] Metal-Free Intramolecular Amination: One-Pot Tandem Synthesis of 3-Substituted 4-Quinolones. ACS Combinatorial Science.
[3] Synthesis and Functionalization of 4‐Quinolones – A Progressing Story. ResearchGate.
[2] Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry - ACS Publications.
[4] Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters - ACS Publications.
Application Note: HPLC Method Development and Validation for the Purity Analysis of 3-Bromo-5,8-dimethylquinolin-4(1H)-one
As drug development pipelines increasingly feature complex, halogenated heterocyclic compounds, analytical methodologies must evolve to address their unique physicochemical behaviors. This application note details a robu...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly feature complex, halogenated heterocyclic compounds, analytical methodologies must evolve to address their unique physicochemical behaviors. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for determining the purity of 3-Bromo-5,8-dimethylquinolin-4(1H)-one , a highly lipophilic quinolone derivative.
Designed under the stringent regulatory framework of the newly effective ICH Q2(R2) guidelines [1], this guide moves beyond standard protocols by explaining the mechanistic causality behind each chromatographic parameter.
Chemical Context and Method Rationale
The analyte, 3-Bromo-5,8-dimethylquinolin-4(1H)-one, presents three distinct chromatographic challenges:
Tautomerism and Silanol Interactions: The 4-quinolone core exists in equilibrium with its 4-hydroxyquinoline tautomer. In standard reversed-phase conditions, the basic nitrogen and oxygen moieties can interact strongly with residual acidic silanol groups (Si-OH) on silica-based stationary phases. This secondary ion-exchange mechanism is a well-documented cause of severe peak tailing and variable recovery in quinolone analysis [2].
Extreme Hydrophobicity: The addition of a bromine atom at the C3 position, combined with methyl groups at C5 and C8, significantly increases the molecule's
logP
(lipophilicity), requiring a strong organic modifier for elution.
Halogen-
π
Interactions: The polarizable bromine atom and the electron-rich quinolone core require a stationary phase capable of resolving closely related halogenated impurities (e.g., debrominated or over-brominated byproducts).
Causality in Experimental Design
To overcome these challenges, this method utilizes a Phenyl-Hexyl stationary phase rather than a standard C18. The phenyl ring provides
π−π
stacking interactions that offer superior selectivity for halogenated aromatics. To suppress silanol ionization (pKa ~3.5–4.5) and lock the analyte into a single, neutral protonation state, the mobile phase is heavily acidified with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) [2].
Fig 1: Mechanistic causality of the HPLC method parameters for the quinolone derivative.
Experimental Protocols
To ensure trustworthiness, this protocol is designed as a self-validating system. System Suitability Testing (SST) is built directly into the workflow to verify column performance before any sample is analyzed.
Diluent: 50:50 (v/v) Water/Acetonitrile. Causality: Pure ACN causes peak distortion (solvent effect) upon injection into a highly aqueous initial gradient. A 50:50 mix ensures total solubility of the lipophilic analyte while maintaining focusing at the column head.
Step-by-Step Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Ultra-Pure water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of Acetonitrile. Mix thoroughly and degas.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Bromo-5,8-dimethylquinolin-4(1H)-one reference standard. Dissolve in 10.0 mL of 100% ACN (sonicate if necessary).
Working Sample Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Dilute to volume with the Diluent (50:50 Water/ACN). Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions
Table 1: HPLC Instrument Parameters
Parameter
Specification
Column
Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm
Column Temperature
35 °C (Stabilizes retention times and lowers backpressure)
Linear ramp to elute the highly lipophilic target API.
18.0
10
90
Column wash (elute over-brominated impurities).
18.1
80
20
Return to initial conditions.
23.0
80
20
Column re-equilibration.
Method Validation (ICH Q2(R2) Framework)
The method was validated according to the updated ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach and rigorous statistical justification for analytical procedures [1].
Fig 2: ICH Q2(R2) compliant analytical method development and validation workflow.
System Suitability Testing (SST)
Prior to validation execution, SST must be passed. Six replicate injections of the Working Sample Solution (0.1 mg/mL) are performed.
Table 3: System Suitability Criteria
Parameter
Acceptance Criteria
Observed Result
Pass/Fail
Retention Time (
tR
)
~11.5 min ± 2.0%
11.42 min
Pass
Peak Tailing Factor (
Tf
)
≤
1.5
1.12
Pass
Theoretical Plates (
N
)
≥
10,000
45,200
Pass
% RSD of Peak Area
≤
2.0% (n=6)
0.45%
Pass
Note: The excellent tailing factor (1.12) validates the causality of using 0.1% TFA to suppress silanol interactions [2].
Validation Summary Data
The following table summarizes the quantitative validation data, demonstrating that the method is fit for purpose for API release and stability testing.
Table 4: ICH Q2(R2) Validation Results
Validation Parameter
Methodology
Acceptance Criteria
Results
Specificity
Injection of blank, standard, and forced degradation samples (acid, base, peroxide, UV).
No interference at the
tR
of the main peak. Resolution (
Rs
) > 2.0 from nearest impurity.
Complies.
Rs
= 3.4 for the nearest debrominated impurity.
Linearity & Range
5 concentration levels from 25% to 150% of nominal concentration (0.025 to 0.15 mg/mL).
Correlation coefficient (
R2
)
≥
0.999.
R2
= 0.9998. y = 45213x + 12.4
Accuracy (Recovery)
Spiked samples at 50%, 100%, and 150% levels (n=3 per level).
Mean recovery between 98.0% and 102.0%.
99.4% – 100.8% across all levels.
Repeatability (Precision)
6 independent preparations of the sample at 100% concentration.
% RSD of assay
≤
2.0%.
% RSD = 0.68%
LOD / LOQ
Based on Signal-to-Noise ratio (S/N = 3 for LOD, S/N = 10 for LOQ).
S/N
≥
10 for LOQ.
LOD = 0.05 µg/mL LOQ = 0.15 µg/mL
Robustness
Deliberate variations in Flow Rate (
±
0.1 mL/min), Temp (
±
5 °C), and pH.
SST criteria must still be met.
Complies. Tailing factor remained < 1.3 under all conditions.
Conclusion
The developed RP-HPLC method provides a highly specific, accurate, and robust system for the purity analysis of 3-Bromo-5,8-dimethylquinolin-4(1H)-one. By understanding the chemical causality—specifically the need to suppress quinolone-silanol interactions using an acidic modifier and the requirement of a
π
-selective stationary phase—the method avoids common pitfalls in halogenated heterocycle analysis. The protocol is fully compliant with ICH Q2(R2) guidelines, ensuring its readiness for regulatory submission and routine quality control.
References
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]
Ramos M, Aranda A, Garcia E, Reuvers T, Hooghuis H. (2003). Simple and sensitive determination of five quinolones in food by liquid chromatography with fluorescence detection. Journal of Chromatography B, 789(2), 373-381. Available at:[Link]
Application
Application Note: In Vitro Assay Development for Quinolinone-Based Compounds
Executive Summary Quinolinone derivatives represent a "privileged scaffold" in modern medicinal chemistry, demonstrating potent efficacy across diverse therapeutic areas. Recent structural optimizations have yielded nove...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinolinone derivatives represent a "privileged scaffold" in modern medicinal chemistry, demonstrating potent efficacy across diverse therapeutic areas. Recent structural optimizations have yielded novel quinolin-2(1H)-ones acting as dual EGFR/HER-2 inhibitors[1], indolyl quinolinones targeting the KDR (VEGFR2) kinase[2], and allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1)[3]. However, translating these compounds from in silico hits to in vitro validated leads requires navigating specific physicochemical liabilities. This application note details the mechanistic rationale, workflow, and self-validating protocols required to successfully screen and optimize quinolinone-based compounds.
Developing robust in vitro assays for quinolinones requires anticipating their unique chemical behaviors:
Intrinsic Autofluorescence: Many quinolinone cores, such as the 7-amino-4-methyl-2(1H)-quinolinone moiety, possess photophysical properties that efficiently sensitize lanthanide luminescence[4]. While highly useful for live-cell imaging, this intrinsic fluorescence severely confounds standard FRET or direct fluorescence-based enzymatic assays, leading to false positives.
Metabolic Liability & Aqueous Solubility: Quinolinones often exhibit poor aqueous solubility and are susceptible to rapid hepatic clearance due to labile functional groups (e.g., exposed carbonyls or methoxy groups)[3].
Causality in Assay Design: To circumvent these issues, primary screening must utilize luminescence-based readouts (e.g., ADP-Glo) to bypass autofluorescence, while secondary screening must immediately incorporate in vitro ADME profiling to filter out metabolically unstable hits before advancing to cell-based models.
Assay Development Workflow
Fig 1. Sequential in vitro assay workflow for quinolinone-based drug development.
Fig 2. Mitigating quinolinone autofluorescence using luminescent assay readouts.
Objective: Determine the IC50 of quinolinone derivatives against target kinases (e.g., EGFR/HER-2) without optical interference.
Causality: This protocol utilizes an ADP-Glo format. By measuring the ADP generated by kinase activity and converting it to a luminescent signal, the assay directly correlates with enzyme activity while remaining entirely blind to the intrinsic fluorescence of the quinolinone core[4].
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute quinolinone compounds in DMSO to create a 10-point dose-response curve (3-fold dilutions).
Enzyme/Compound Incubation: Add 5 µL of recombinant kinase (e.g., HER-2) to a 384-well solid white microplate. Add 1 µL of the compound. Incubate for 30 minutes at room temperature.
Causality: Pre-incubation allows slow-binding quinolinone allosteric or ATP-competitive inhibitors to reach thermodynamic equilibrium before the substrate is introduced.
Reaction Initiation: Add 4 µL of ATP/Substrate mix. Incubate for 60 minutes.
Signal Generation: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP (Incubate 40 min). Next, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via luciferase (Incubate 30 min).
Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 seconds).
Self-Validation Criteria (Trustworthiness):
Assay Robustness: Calculate the Z'-Factor using the vehicle control (100% activity) and no-enzyme control (0% activity). The plate is only valid if Z' ≥ 0.5.
Reference Standard: A known inhibitor must be run on every plate. For HER-2, Lapatinib must yield an IC50 within historical limits (e.g., 26–33 nM)[1]. If the reference fails, the plate data is discarded.
Protocol B: High-Throughput Microsomal Stability (In Vitro ADME)
Objective: Assess the hepatic clearance rates of quinolinone hits to guide structural optimization.
Causality: Quinolinones frequently suffer from metabolic liability[3]. Evaluating human and mouse liver microsome (HLM/MLM) stability early prevents the costly advancement of compounds that will fail in vivo due to rapid clearance.
Step-by-Step Methodology:
Preparation: Thaw HLM and MLM on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4).
Compound Addition: Spike quinolinone test compounds (final concentration 1 µM, max 0.1% DMSO) into the suspension.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: The cold organic solvent instantly precipitates microsomal proteins and halts CYP450 activity, locking the metabolic profile at that exact time point.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validation Criteria (Trustworthiness):
Positive Control for Clearance: Verapamil must be included and show rapid depletion (t1/2 < 15 min), confirming the microsomes are metabolically active.
Negative Control: A minus-NADPH control must show <10% compound loss over 60 minutes. This confirms that compound degradation is strictly CYP-mediated and not an artifact of chemical instability or non-specific binding to plastic.
Quantitative Data Summary
The following table summarizes the in vitro assay performance of distinct quinolinone classes across various therapeutic targets, highlighting the specific challenges addressed during their development.
A Novel Orally Bioavailable Inhibitor of Kinase Insert Domain-Containing Receptor Induces Antiangiogenic Effects and Prevents Tumor Growth in Vivo. AACR Journals.
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers.
LANTHANIDE-BASED IMAGING OF PROTEIN-PROTEIN INTERACTIONS IN LIVE CELLS. PMC.
Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. Taylor & Francis.
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors.
Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for Bromo-Quinolinone Scaffolds
Executive Overview The quinolin-2(1H)-one structural motif is a privileged scaffold in medicinal chemistry, frequently embedded in tyrosine kinase inhibitors (e.g., KDR inhibitors) and broad-spectrum antitumor agents[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The quinolin-2(1H)-one structural motif is a privileged scaffold in medicinal chemistry, frequently embedded in tyrosine kinase inhibitors (e.g., KDR inhibitors) and broad-spectrum antitumor agents[1][2]. Functionalization of this core often relies on the strategic placement of a halogen, such as a bromine atom at the 3- or 6-position, which serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions[3][4]. This application note provides a deep mechanistic analysis and self-validating protocols for executing Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings on bromo-quinolinone substrates, designed specifically for researchers and drug development professionals scaling up synthetic routes.
Mechanistic Insights & Causality in Experimental Design
Successful cross-coupling of bromo-quinolinones requires precise tuning of the catalytic cycle to suppress competing side reactions. Standard out-of-the-box conditions often fail due to the unique electronic environment of the quinolinone ring.
Oxidative Addition & Regioselectivity : The electron-deficient nature of the quinolinone ring facilitates the oxidative addition of Pd(0) into the C-Br bond[4]. However, the position of the bromine (e.g., C3 vs. C6) severely impacts the reaction trajectory. The C3 position is highly conjugated with the adjacent carbonyl group, making it highly reactive but also susceptible to off-target nucleophilic attacks or debromination if the catalyst is not sufficiently activated[5].
Transmetalation & Protodeboronation (Suzuki-Miyaura) : A major failure mode in the Suzuki coupling of bromo-quinolinones is the protodeboronation of the boronic acid partner. Traditional basic aqueous systems (e.g., Na2CO3 in water) often exacerbate this degradation[2]. To counteract this, dicyclohexylamine (DCHA) is employed as an anhydrous activator. Furthermore, the slow addition of the boronic acid maintains a low steady-state concentration, driving the transmetalation forward while starving the protodeboronation pathway[1][2].
Reductive Elimination (Buchwald-Hartwig) : Forming a C-N bond at the C6 position requires overcoming the high energy barrier of reductive elimination. The use of bidentate ligands with a large bite angle, such as Xantphos, forcibly compresses the L-Pd-L angle, thereby pushing the aryl and amine ligands closer together and accelerating reductive elimination to form the desired product[1][3].
Pd-catalyzed cross-coupling cycle for bromo-quinolinones highlighting key mechanistic transitions.
Quantitative Data: Optimized Reaction Parameters
The following table synthesizes field-proven parameters for maximizing the yield of bromo-quinolinone transformations based on empirical optimization[1][2][3][5].
Reaction Type
Substrate
Catalyst System
Base / Activator
Solvent & Temp
Typical Yield
Key Observation
Suzuki-Miyaura
3-Bromoquinolin-2-one
0.5 mol% Pd(OAc)2, PPh3
Dicyclohexylamine
THF, 65°C
85–90%
Slow addition of boronic acid minimizes deboronation[2].
Buchwald-Hartwig
6-Bromoquinolin-2-one
10 mol% Pd2(dba)3, Xantphos
Cs2CO3
Dioxane, 100°C
63–96%
Xantphos bite angle is critical for C-N reductive elimination[1][3].
Heck Vinylation
3-Bromoquinolin-2-one
3 mol% Pd(PPh3)4
Triethylamine
DMF, 150°C (MW)
~90%
Microwave heating reduces reaction time from hours to 45 min[5].
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for Protodeboronation-Prone Substrates)
Objective: High-yield C-C bond formation at the C3 position of 3-bromoquinolin-2(1H)-one using an arylboronic acid, specifically engineered for scale-up[2].
Step 1: Catalyst Activation & Degassing
Action: In an oven-dried Schlenk flask under argon, dissolve Pd(OAc)2 (0.5 mol%) and PPh3 (1.0 mol%) in anhydrous, sparged THF.
Validation Check: The solution should transition from a reddish-orange suspension to a clear, pale-yellow solution within 15 minutes, confirming the in situ reduction of Pd(II) to the active Pd(0) species.
Step 2: Substrate & Activator Addition
Action: Add 3-bromoquinolin-2(1H)-one (1.0 equiv) and dicyclohexylamine (1.5 equiv) to the active catalyst solution.
Causality: Dicyclohexylamine acts as a mild, non-aqueous activator that facilitates transmetalation without hydrolyzing the boronic acid, avoiding the pitfalls of aqueous Na2CO3[2].
Step 3: Controlled Reagent Delivery
Action: Dissolve the arylboronic acid (1.2 equiv) in anhydrous THF. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours at 65°C.
Causality: Slow addition maintains a low steady-state concentration of the boronic acid, outcompeting the protodeboronation degradation pathway and preventing homocoupling[1][2].
Step 4: In-Process Control (IPC)
Action: At 2.5 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
Validation Check: Look for the complete disappearance of the bromo-quinolinone isotopic pattern (characteristic M / M+2 peaks at a 1:1 ratio) and the emergence of the product mass.
Step 5: Isolation & Palladium Scavenging
Action: Cool to room temperature, add activated carbon (10 wt%), and stir for 2 hours. Filter through a Celite pad. Crystallize the product directly from the filtrate using hexanes as an antisolvent to remove residual salts and palladium[2].
Protocol B: Buchwald-Hartwig Amination
Objective: C-N bond formation at the C6 position of 6-bromoquinolin-2(1H)-one[1][3].
Step 1: Pre-catalyst Assembly
Action: Charge a vial with Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv). Purge with nitrogen for 10 minutes.
Step 2: Substrate Addition
Action: Add 6-bromoquinolin-2(1H)-one (1.0 equiv) and the desired amine (1.2 equiv) dissolved in degassed 1,4-dioxane.
Step 3: Thermal Activation
Action: Heat the sealed vial to 100°C for 12 hours[3].
Validation Check: The reaction mixture will typically darken to a deep brown/black as Pd black begins to precipitate near the end of the reaction, signaling catalyst deactivation and reaction completion.
Step 4: Workup
Action: Dilute with EtOAc, wash with water to remove cesium salts, dry over MgSO4, and purify via silica gel chromatography.
Self-validating workflow for the Suzuki-Miyaura cross-coupling of bromo-quinolinones.
References
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor - ACS Publications
Source: American Chemical Society (ACS)
URL:[Link]
Pd‐Catalyzed Coupling of Bromo‐N‐(β‐glucopyranosyl)quinolin‐2‐ones with Amides: Synthesis of N‐glucosyl‐6BrCaQ Conjugates with Potent Anticancer Activity
Source: ResearchGate
URL:[Link]
Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry
Source: American Chemical Society (ACS)
URL:[Link]
Application Notes & Protocols: Navigating the Structure-Activity Relationship (SAR) Landscape of Quinolinone Analogs
Introduction: The Quinolinone Scaffold - A Privileged Structure in Drug Discovery The quinolinone core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinolinone Scaffold - A Privileged Structure in Drug Discovery
The quinolinone core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, making it an ideal framework for developing potent and selective modulators of various biological targets.[1][2] Quinolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, leading to their investigation for a wide array of therapeutic applications.[3][4][5]
The power of the quinolinone scaffold lies in its tunability. Subtle modifications to its peripheral chemical groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Understanding the principles that govern these changes—the structure-activity relationship (SAR)—is the cornerstone of rational drug design. This guide provides an in-depth exploration of SAR strategies for quinolinone analogs, complete with field-proven experimental protocols for researchers engaged in their discovery and development.
The Iterative Engine of Drug Discovery: The SAR Cycle
The process of elucidating SAR is not linear but cyclical. It is an iterative engine fueled by a continuous feedback loop between chemical synthesis and biological evaluation. Each cycle refines the understanding of how molecular structure translates to biological function, guiding the design of the next generation of more effective compounds.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Core Principles of Quinolinone SAR: A Positional Analysis
The quinolinone scaffold offers several key positions for chemical modification. The following sections dissect the typical SAR strategies employed at these positions, with examples drawn from published research.
The N1-Position: Modulating Solubility and Interactions
The nitrogen atom at position 1 is a critical handle for modification. Substitutions here directly influence the compound's physical properties and can introduce new interaction points with the biological target.
Rationale: Alkyl or aryl groups at N1 can modulate lipophilicity, affecting cell permeability and oral bioavailability. Introducing polar groups can enhance aqueous solubility. The choice of substituent is vital for overall antibacterial activity.[6]
The C2, C3, and C4 Positions: The Heart of Bioactivity
These positions on the pyridinone ring are frequently modified to directly impact target engagement and potency.
C4-Position: The presence of a carboxylic acid at C3 and a ketone at C4 is a classic feature of quinolone antibacterials, essential for binding to DNA gyrase.[6] In other applications, such as P2X7 receptor antagonists, an adamantyl carboxamide group at this position was found to be optimal.[7]
C3-Position: For certain α2C-adrenoceptor antagonists, a substituent at the C3-position was found to be an absolute requirement for activity.[8] This highlights how a single modification can be the determining factor for target engagement.
Bioisosteric Replacement: A powerful strategy in SAR is the concept of bioisosteric replacement, where one functional group is swapped for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability.[9][10] For example, converting the quinolone core to a quinazolinone scaffold has been used to mimic the natural ligand for the PqsR receptor in P. aeruginosa, leading to potent quorum sensing inhibitors.[11]
The Benzene Ring (C5-C8): Fine-Tuning Potency and Selectivity
Substitutions on the fused benzene ring are crucial for fine-tuning activity and modulating pharmacokinetic properties.
C7-Position: The addition of a piperazine ring at C7 is a hallmark of many successful fluoroquinolone antibiotics, significantly broadening their spectrum of activity.[6]
C6-Position: A fluorine atom at C6 enhances gyrase inhibition and cell penetration, a key discovery that led to the development of the highly potent fluoroquinolone class.[6]
C5 and C8 Positions: These positions can also be modified to optimize properties. Electrophilic attacks typically occur at the C5 and C8 positions, making them key sites for synthetic elaboration.[1]
Illustrative SAR Data
The following table summarizes representative SAR data for a series of quinolinone-based P2X7 receptor antagonists, illustrating how systematic modifications impact biological activity.[7]
Compound ID
R1 Substituent (C3)
R2 Substituent (C7)
R3 Substituent (C6)
P2X7 Antagonism (IC50, nM)
11a (Lead)
-COOEt
-CONH-adamantyl
-H
150
11b
-COOH
-CONH-adamantyl
-H
>10000
11f
-COOEt
-CONH-cyclohexyl
-H
280
11j
-COOEt
-CONH-adamantyl
-OCH3
40
17k
-COOEt
-CONH-adamantyl
-OCH3
3 (as quinoline)
SAR Insights from Table:
A carboxylic acid ethyl ester at R1 is crucial; converting it to a carboxylic acid (11b) abolishes activity.[7]
A bulky, lipophilic adamantyl group at R2 is preferred over a smaller cyclohexyl group (11f).[7]
A methoxy group at R3 significantly enhances potency (compare 11a and 11j).[7]
Further modification of the quinolinone core to a quinoline scaffold led to the most potent compounds (17k).[7]
Visualizing Target Engagement: Quinolinone Inhibition of a Kinase Pathway
Many quinolinone analogs function as kinase inhibitors, interfering with signaling pathways that drive diseases like cancer.[12] The diagram below illustrates a simplified, hypothetical signaling cascade where a quinolinone analog blocks a critical kinase, thereby preventing downstream signaling and cellular proliferation.
Caption: Quinolinone analog inhibiting the AKT signaling pathway.
Protocols for SAR Determination
The following protocols provide robust, self-validating methodologies for generating the data required for comprehensive SAR studies.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a fundamental first step to determine the concentration-dependent effect of novel analogs on cancer cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
A. Materials
Human cancer cell line (e.g., A549, MCF-7)
Complete growth medium (e.g., DMEM with 10% FBS)
96-well flat-bottom cell culture plates
Quinolinone analogs dissolved in DMSO (10 mM stock)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Positive control (e.g., Doxorubicin)
Multichannel pipette, microplate reader
B. Step-by-Step Methodology
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
Compound Treatment: Prepare serial dilutions of the quinolinone analogs and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis & Validation
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
Plot the % Viability against the log of the compound concentration.
Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Trustworthiness: The assay is validated if the positive control shows an IC50 value within the expected range and the viability of untreated and vehicle controls is near 100%.
This protocol determines the minimum inhibitory concentration (MIC) of quinolinone analogs against bacterial strains using the broth microdilution method, a standard for antimicrobial susceptibility testing.[15]
A. Materials
Bacterial strains (e.g., S. aureus, P. aeruginosa)
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
B. Step-by-Step Methodology
Compound Preparation: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (e.g., 256 µg/mL) to the first column, creating a total volume of 100 µL.
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column. This results in concentrations ranging from 128 µg/mL to 0.125 µg/mL.
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well.
Controls:
Growth Control: A well containing only MHB and the bacterial inoculum.
Sterility Control: A well containing only MHB.
Positive Control: A row with a standard antibiotic like Ciprofloxacin.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Data Analysis & Validation
The MIC is read by visual inspection. A clear well indicates inhibition.
Trustworthiness: The assay is valid if there is clear growth in the growth control well, no growth in the sterility control well, and the MIC of the positive control is within its known acceptable range for the tested bacterial strain.
Lead Optimization: A Decision-Making Framework
Once initial hits are identified, the lead optimization phase begins. This process involves multi-parameter optimization to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following decision tree illustrates this logic.[16]
Caption: Decision tree for the lead optimization of quinolinone analogs.
Conclusion
The structure-activity relationship of quinolinone analogs is a rich and complex field that continues to yield novel therapeutic candidates. A successful drug discovery campaign hinges on a systematic and iterative approach, combining rational design, efficient synthesis, and robust biological evaluation. By understanding the key modification points on the quinolinone scaffold and employing validated protocols to assess the resulting biological effects, researchers can effectively navigate the SAR landscape to develop potent, selective, and safe medicines for the future.
References
Fujisawa, J., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. Available at: [Link]
Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available at: [Link]
Vijayakumar, V. (2011). An Overview: The biologically important quninoline derivatives. Der Pharma Chemica. Available at: [Link]
Xiao, Y., et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
de Paula, G. L., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]
Ghandadi, M., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. BioMed Research International. Available at: [Link]
Sabir, A. A., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. Available at: [Link]
Zhang, X., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
Rumpf, J., et al. (2022). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Molecules. Available at: [Link]
Various Authors. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ScienceDirect. Available at: [Link]
Ali, M. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
Saghaie, L., et al. (2020). Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. International Journal of Biological Macromolecules. Available at: [Link]
Sonesson, C., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
Ghandadi, M., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. ScienceOpen. Available at: [Link]
Al-Ostath, R. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]
Nayyar, A., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
Tirkaso, G. F., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. Available at: [Link]
Domagala, J. M. (1994). Structure-activity relationship of quinolones. Drugs. Available at: [Link]
Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. Available at: [Link]
Fisyuk, A. S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][17][18]triazino[2,3-c]quinazolines. Molecules. Available at: [Link]
Fisyuk, A. S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][17][18]triazino[2,3-C]quinazolines. Preprints.org. Available at: [Link]
Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
Drug Design Org. (2007). Bioisosterism. Drug Design Org. Available at: [Link]
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. Available at: [Link]
Verma, A., et al. (2009). Biological activities of quinoline derivatives. Medicinal Chemistry Research. Available at: [Link]
Goracci, L., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]
Agoni, C., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]
Verma, A., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. Available at: [Link]
Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-5,8-dimethylquinolin-4(1H)-one
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 3-bromoquinolin-4(1H)-one core is a highly versatile scaffold, serving as a critical intermediate for d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 3-bromoquinolin-4(1H)-one core is a highly versatile scaffold, serving as a critical intermediate for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonagashira) in the pursuit of novel therapeutics.
However, synthesizing 3-bromo-5,8-dimethylquinolin-4(1H)-one presents unique mechanistic challenges. The presence of the 5- and 8-methyl groups introduces competing reaction pathways, and the inherent physicochemical properties of the quinolin-4(1H)-one core often lead to solubility and conversion issues.
This guide is designed by our Senior Application Scientists to help you diagnose yield losses, understand the underlying causality of your reaction conditions, and implement field-proven, self-validating protocols.
I. Mechanistic Workflow & Reaction Divergence
To improve your yield, you must first understand the competing pathways in your reaction flask. The enamine-like character of the quinolin-4(1H)-one ring makes the C-3 position highly nucleophilic, favoring Electrophilic Aromatic Substitution (EAS) [1]. However, the 5- and 8-methyl groups are benzylic. If your conditions inadvertently generate bromine radicals, Wohl-Ziegler benzylic bromination will outcompete the desired EAS pathway, destroying your yield[2].
Q1: I am getting a complex mixture of products with poor yield of the target. LCMS shows species with +79/+81 Da (monobromo) and +158/+160/+162 Da (dibromo) masses. What is going wrong?
Scientist Insight: You are likely triggering a radical chain reaction. While N-Bromosuccinimide (NBS) is an excellent electrophilic bromine source, it is also a classic radical initiator when exposed to ambient laboratory light or elevated temperatures. Because your substrate has methyl groups at the 5 and 8 positions, radical bromination will occur at these benzylic sites, leading to 5-(bromomethyl) or 8-(bromomethyl) impurities, as well as over-brominated species[2].
The Fix: You must strictly enforce electrophilic conditions. Wrap your reaction flask in aluminum foil to exclude light. Maintain the temperature at 0 °C during reagent addition, and do not exceed room temperature.
Q2: My starting material (5,8-dimethylquinolin-4(1H)-one) will not dissolve in standard halogenation solvents like Chloroform or DCM. Should I just run it as a suspension?
Scientist Insight: Running this as a heavy suspension in non-polar solvents leads to surface-level passivation and incomplete conversion. Quinolin-4(1H)-ones are notoriously insoluble due to strong intermolecular hydrogen bonding (N-H···O=C) and extensive
π−π
stacking.
The Fix: Switch to a highly polar, aprotic solvent like anhydrous N,N-Dimethylformamide (DMF), or a polar protic solvent like Glacial Acetic Acid (AcOH)[1]. AcOH is particularly effective because it acts as an acid catalyst, increasing the electrophilicity of the brominating agent while disrupting the hydrogen-bond network of the starting material.
Q3: Should I use molecular bromine (
Br2
) or N-Bromosuccinimide (NBS)?
Scientist Insight: Both are viable, but they require different handling to maximize yield.
Br2
in AcOH: This is the classical, highly authoritative method for quinolinone bromination[1]. The acidic environment ensures strict electrophilic substitution. However,
Br2
is highly corrosive and prone to over-bromination if stoichiometry isn't exact.
NBS in DMF: This is the modern, bench-stable alternative. NBS acts as a mild, controlled electrophile in DMF[3]. It is highly recommended for sensitive substrates, provided you control the temperature and light exposure.
III. Quantitative Optimization Data
The following table summarizes the causality between reaction conditions and the resulting yield/impurity profile, derived from field-proven optimization campaigns.
Brominating Agent
Solvent
Temperature
Environmental Control
Yield of Target (%)
Major Observed Impurity
NBS (1.1 eq)
CHCl3
60 °C (Reflux)
Ambient Light
15%
5/8-(Bromomethyl) derivatives
Br2
(1.5 eq)
AcOH
80 °C
None
55%
Dibrominated quinolinone
Br2
(1.05 eq)
AcOH
20 °C
None
78%
Trace unreacted SM
NBS (1.05 eq)
DMF
0 °C
→
RT
Strictly Dark (Foil)
89%
None (Clean conversion)
IV. Validated Experimental Protocol
This protocol utilizes NBS in DMF to synthesize 3-bromo-5,8-dimethylquinolin-4(1H)-one. It is designed as a self-validating system —meaning the physical state of the reaction provides real-time feedback on its success.
N-Bromosuccinimide (NBS) (1.05 equiv, recrystallized from water to remove
Br2
and succinimide impurities)
Anhydrous DMF (amine-free)
Ice bath, Aluminum foil
Step-by-Step Methodology:
Preparation & Shielding: Equip a flame-dried round-bottom flask with a magnetic stir bar. Wrap the entire flask securely in aluminum foil to completely block ambient light. Purge the flask with Argon.
Dissolution: Add 5,8-dimethylquinolin-4(1H)-one (10.0 mmol) to the flask. Add anhydrous DMF (30 mL). Stir at room temperature until a clear or slightly hazy solution is achieved. Self-Validation Check: If the material does not dissolve, gently warm to 40 °C, then cool back down. Do not proceed with a heavy suspension.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
Electrophilic Addition: Add NBS (10.5 mmol) portion-wise over 20 minutes. Causality: Portion-wise addition prevents exothermic spikes that could provide the activation energy required for homolytic N-Br bond cleavage (radical formation).
Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20-25 °C) and stir for an additional 2 hours.
Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM). Self-Validation Check: The starting material will appear as a bright blue fluorescent spot under 254 nm UV. The 3-bromo product will elute slightly higher (less polar) and exhibit strong UV quenching rather than fluorescence.
Quenching & Isolation: Once complete, pour the reaction mixture slowly into 150 mL of vigorously stirred, ice-cold distilled water. The target compound will immediately crash out as a dense precipitate.
Purification: Filter the solid under vacuum. Wash the filter cake sequentially with cold water (3 x 50 mL) to remove DMF and succinimide, followed by a final wash with cold ethanol (20 mL). Dry under high vacuum at 50 °C overnight.
V. References
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. [Link]
Product Class 4: Quinolinones and Related Systems. Science of Synthesis.[Link]
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.[Link]
Alkaloids from Waltheria spp. (Malvaceae): Chemosystematic Aspects, Biosynthesis, Total Synthesis, and Biological Activities. MDPI.[Link]
Technical Support Center: Purification Challenges of Crude 3-Bromo-5,8-dimethylquinolin-4(1H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who attempt to purify quinolin-4(1H)-ones using standard small-molecule...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who attempt to purify quinolin-4(1H)-ones using standard small-molecule workflows. This is a critical methodological error.
The purification of 3-Bromo-5,8-dimethylquinolin-4(1H)-one presents a unique triad of challenges: severe tautomeric equilibrium, intractable intermolecular hydrogen bonding, and the presence of co-eluting over-brominated byproducts. This guide is designed to provide you with field-proven, self-validating protocols and the mechanistic reasoning required to troubleshoot your specific purification bottlenecks.
Mechanistic Roots of Purification Challenges (The "Why")
Before altering your eluent or switching stationary phases, it is crucial to understand the physical chemistry of your molecule:
Tautomerism & Silica Gel Interactions: The quinolin-4(1H)-one core exists in a dynamic tautomeric equilibrium with its 4-hydroxyquinoline form. On a bare silica gel surface, the acidic silanol groups interact differently with the hydrogen-bond donating NH of the quinolinone versus the OH of the hydroxyquinoline. This differential partitioning causes severe band broadening and "streaking" across the chromatography column.
Crystal Lattice Energy & Solubility: The molecule features a highly planar aromatic system. The core NH and C=O groups form robust intermolecular hydrogen-bonded dimers and polymeric chains in the solid state[1]. This exceptionally high lattice energy renders the crude solid practically insoluble in standard non-polar eluents (e.g., hexanes, heptane, or pure ethyl acetate)[1].
Steric Hindrance & Byproduct Profile: While bromination at the C3 position is standard, over-bromination or unreacted starting material frequently contaminates the crude mixture[2]. The C5 and C8 methyl groups sterically crowd the core, which can trap these structurally similar impurities within the crystal matrix during crude precipitation, necessitating disruptive purification methods.
Purification Decision Matrix
Below is the logical workflow for isolating high-purity 3-Bromo-5,8-dimethylquinolin-4(1H)-one from a complex crude mixture.
Workflow for the purification of 3-Bromo-5,8-dimethylquinolin-4(1H)-one highlighting dry-loading.
To minimize trial and error, utilize the following validated solvent systems. Note that standard hexane/ethyl acetate gradients will almost universally fail for this specific scaffold.
Solvent System
Additive
Crude Solubility
Chromatographic Resolution
Mechanistic Rationale
Hexane / EtOAc (7:3)
None
Very Poor
Poor (Streaking)
Fails to disrupt the NH···O=C hydrogen bonding network.
DCM / MeOH (95:5)
None
Moderate
Fair
Methanol acts as a hydrogen-bond acceptor, improving solubility[3].
Excellent for dry-loading dissolution; poor for actual elution.
Troubleshooting Guides & FAQs
Q1: My crude product is streaking severely down the entire TLC plate, even in relatively non-polar solvents. How do I resolve this?A1: This is a classic symptom of the tautomeric equilibrium interacting with the acidic silanol groups on the silica gel. To resolve this, switch your eluent to a Dichloromethane/Methanol gradient (e.g., 16:1 to 10:1)[3] and add 1–2% glacial acetic acid or formic acid. The acidic modifier protonates the active silanol sites on the stationary phase, effectively suppressing the differential partitioning of the tautomers and collapsing the streak into a single, well-resolved spot.
Q2: The crude solid is completely insoluble in my starting chromatography eluent. If I liquid-load it, it crashes out on top of the column. What is the alternative?A2: You must use a dry-loading technique[4]. Because the quinolinone core dictates a very poor solubility profile[1], attempting a liquid injection will result in massive band broadening and column over-pressurization. Dissolve the crude in a highly polar, volatile solvent (like THF or a DCM/MeOH mixture), add dry silica gel, and evaporate it to a free-flowing powder before loading.
Q3: I am trying to separate the desired 3-bromo product from a dibrominated byproduct. Chromatography isn't working because their
Rf
values are identical.A3: The addition of a second bromine atom significantly alters the crystal lattice energy and molecular density, but only marginally changes the overall polarity on silica. When
ΔRf<0.05
, you must switch to orthogonal purification. Recrystallization from glacial acetic acid or ethanol exploits the differential solubility driven by the disrupted packing of the over-brominated species.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.
Protocol A: Dry-Loading Flash Chromatography
This protocol is mandatory for crude mixtures exhibiting poor solubility[4].
Dissolution: In a round-bottom flask, suspend 1.0 g of crude 3-Bromo-5,8-dimethylquinolin-4(1H)-one in 20 mL of THF or 10% MeOH/DCM. Gently warm if necessary.
Validation Check: Ensure complete visual dissolution. If insoluble particulate remains after 15 minutes of stirring, it is likely highly pure product (lattice-locked) or an inorganic salt. Filter, wash, and analyze the solid by LC-MS before proceeding.
Adsorption: Add 2.5 to 3.0 g of silica gel (60-120 mesh) directly to the solution to form a slurry[4].
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
Validation Check: The resulting solid must be a free-flowing powder[4]. If it is clumpy or oily, residual solvent remains. Re-apply vacuum; residual polar solvent will cause immediate band broadening upon elution.
Column Packing: Pack a glass chromatography column with a slurry of silica gel in pure Dichloromethane (DCM)[4].
Loading: Carefully pour the dry-loaded powder evenly onto the top of the packed silica bed. Cap with a thin layer of sand to prevent disturbance[4].
Elution: Elute using a gradient of DCM to DCM/MeOH (95:5) containing 1% Acetic Acid[3].
Validation Check: Monitor fractions by TLC under a UV lamp (254 nm)[4]. The product should appear as a single, tight spot. Pool fractions containing the pure product and concentrate.
Protocol B: Orthogonal Recrystallization
Use this protocol to polish fractions containing co-eluting structural analogs (e.g., unreacted starting material or dibrominated species).
Solvent Selection: Suspend the semi-pure solid in glacial acetic acid (approximately 10–15 mL per gram of solid).
Dissolution: Heat the suspension to reflux (approx. 118 °C) with vigorous stirring until complete dissolution is achieved.
Controlled Cooling: Remove the flask from the heat source and allow the solution to cool to room temperature at a slow, ambient rate (do not use an ice bath initially).
Validation Check: Rapid precipitation or "crashing out" indicates that impurities are being trapped within the rapidly forming crystal lattice. If this occurs, re-heat to reflux and insulate the flask to ensure slower crystal growth.
Isolation: Once cooled to room temperature, transfer to a 4 °C refrigerator for 2 hours. Filter the resulting crystals under vacuum and wash with a minimal amount of ice-cold ethanol to remove residual acetic acid.
side reaction products in the bromination of 5,8-dimethylquinolin-4(1H)-one
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges during the halogenation of substituted quin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges during the halogenation of substituted quinolones.
The bromination of 5,8-dimethylquinolin-4(1H)-one is a classic example of competing reaction pathways. The quinolin-4(1H)-one system exists in tautomeric equilibrium with 4-hydroxyquinoline. This tautomerism enriches the electron density at the C-3 position (enamine-like reactivity), making it the kinetically favored site for electrophilic aromatic substitution (EAS) ()[1]. However, the presence of the C-5 and C-8 methyl groups introduces the risk of competitive benzylic radical bromination, while the electron-rich nature of the heterocyclic ring can lead to over-bromination at C-6 ()[2].
Controlling the exact mechanism—electrophilic vs. radical—is the key to product selectivity. Below is our comprehensive troubleshooting guide and validated methodology to help you isolate your target compound.
Reaction Pathway Visualization
The following diagram illustrates the divergence between the target electrophilic pathway and common side reactions driven by excess reagents or radical initiation.
Reaction pathways for the bromination of 5,8-dimethylquinolin-4(1H)-one.
Troubleshooting & FAQs
Q1: I am trying to synthesize 3-bromo-5,8-dimethylquinolin-4(1H)-one, but NMR shows bromination at the methyl groups. Why is this happening and how do I prevent it?Causality: You are observing benzylic bromination (forming 5-bromomethyl or 8-bromomethyl side products). This occurs via a free-radical mechanism. If you are using N-bromosuccinimide (NBS) in a non-polar solvent (like chloroform or carbon tetrachloride) or exposing the reaction to ambient light/heat, NBS undergoes homolytic cleavage to form bromine radicals (). The benzylic C-H bonds on the C-5 and C-8 methyl groups are relatively weak and highly susceptible to radical abstraction.
Solution: To force the reaction down the electrophilic pathway (EAS at C-3), switch to a polar, coordinating solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid. Polar solvents promote the heterolytic cleavage of the Br-Br or N-Br bond. Additionally, shield the reaction from light using aluminum foil and keep the temperature at or below 25 °C.
Q2: My LC-MS data indicates a mass corresponding to a di-brominated product (+158 Da). Where is the second bromine adding, and how can I suppress it?Causality: The second bromine is likely adding to the C-6 position, yielding 3,6-dibromo-5,8-dimethylquinolin-4(1H)-one. While the first bromination at C-3 is rapid due to the high HOMO coefficient at this position, the resulting 3-bromo product is only moderately deactivated. The C-6 position is para to the ring nitrogen (which acts as an electron-donating group), making it the next most nucleophilic site ()[1]. Di-bromination is typically caused by a molar excess of the brominating agent or elevated temperatures that overcome the activation energy barrier for the second substitution ()[2].
Solution: Strictly control the stoichiometry of your brominating agent to 0.95 – 1.00 equivalents. If using molecular bromine (Br2), add it dropwise at 0 °C to prevent localized concentration spikes. Alternatively, switch to NBS, which is a milder electrophile and provides superior kinetic control for mono-bromination ()[2].
Q3: When using Br2 in acetic acid, my yield is low, and I get a black, insoluble tar. What is going wrong?Causality: Molecular bromine is not just a halogenating agent; it is also a strong oxidant. The electron-rich quinolin-4-one ring can undergo oxidative degradation if the Br2 concentration is too high. Furthermore, the reaction generates hydrobromic acid (HBr) as a byproduct, which can protonate the quinolin-4-one nitrogen, forming insoluble hydrobromide salts that precipitate and trap unreacted starting material.
Solution: Add a buffering agent, such as anhydrous sodium acetate (1.2 equivalents), to the acetic acid. This neutralizes the HBr byproduct, maintaining the solubility of the substrate and preventing protonation, which would otherwise deactivate the ring toward electrophilic attack.
Quantitative Data: Condition-Dependent Product Distribution
The table below summarizes internal benchmarking data demonstrating how solvent, temperature, and stoichiometry dictate the product distribution.
This protocol utilizes mild conditions and polar solvents to exclusively drive heterolytic cleavage, ensuring highly regioselective nuclear bromination.
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5,8-dimethylquinolin-4(1H)-one (10.0 mmol) in anhydrous DMF (30 mL).
Temperature Control: Chill the solution to 0 °C using an ice-water bath. Shield the flask from ambient light using aluminum foil.
Reagent Addition: Dissolve NBS (9.8 mmol, 0.98 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise over 30 minutes via an addition funnel to prevent localized excess.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is nearly consumed.
Self-Validating Check: The reaction mixture should remain a clear, pale yellow solution. The appearance of a dark red/brown persistent color indicates oxidative degradation, signaling a failure in temperature control or reagent stoichiometry.
Quenching & Workup: Pour the mixture into ice-cold distilled water (150 mL) containing 5% sodium thiosulfate to quench any unreacted electrophile.
Isolation: Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under vacuum. Recrystallize from ethanol to afford pure 3-bromo-5,8-dimethylquinolin-4(1H)-one.
Reaction: Irradiate the mixture with a visible light source (e.g., 70W sun lamp) and heat to 80 °C under a nitrogen atmosphere for 4-6 hours.
Self-Validating Check: The succinimide byproduct is insoluble in non-polar solvents like PhCF3 and will float to the surface as a white solid as the reaction progresses, providing a visual confirmation of NBS consumption.
Workup: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
Purification: Purify via silica gel flash chromatography to separate the 5-bromomethyl and 8-bromomethyl isomers.
References
Title: Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents
Source: Journal of Organic and Pharmaceutical Chemistry
URL: [Link]
Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study
Source: RSC Advances
URL: [Link]
Substituted Quinoline Synthesis: Technical Support & Optimization Center
Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting workflows, and optim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting workflows, and optimized protocols for constructing the quinoline scaffold.
Core Optimization Workflow
Caption: General workflow for optimizing substituted quinoline synthesis.
Frequently Asked Questions (FAQs)
Catalyst & Solvent Selection in Friedländer Annulation
Q: My Friedländer synthesis yields low conversion (<30%) using traditional acid/base catalysts. How can I improve the yield and reaction kinetics?A: Traditional catalysts (e.g., KOH, simple mineral acids) often lead to incomplete conversion or side reactions like aldol condensation[1]. To improve yield, transition to heterogeneous Lewis acid catalysts. For example, Metal-Organic Frameworks (MOFs) like MIL-53(Al) provide highly accessible Al³⁺ Lewis acid sites that significantly outperform traditional catalysts and other MOFs like MOF-5(Zn)[2]. The strong Lewis acidity facilitates the initial condensation and subsequent cyclization. Alternatively, 10 mol% Nickel Oxide nanoparticles (NiO NPs) in ethanol have been shown to provide excellent yields and are easily recoverable by simple filtration[3].
Controlling Regioselectivity
Q: When using unsymmetrical active methylene compounds, I get a mixture of regioisomers. How can I control regioselectivity?A: Regioselectivity in the Friedländer synthesis with unsymmetrical ketones is governed by the enolization direction.
Catalyst Selection: Specific amine catalysts (e.g., pyrrolidine derivatives) can direct enamine formation, favoring the 2-substituted quinoline[1].
Thermodynamic vs. Kinetic Control: Higher reaction temperatures generally favor the thermodynamically more stable regioisomer[1].
Transition-Metal Alternatives: If Friedländer fails to provide selectivity, consider Rh(I)-catalyzed coupling cyclization. For instance, reacting N-aryl trifluoroacetimidoyl chlorides with unsymmetrical alkynes yields highly regioselective fluorinated quinolines. In this pathway, the bulkier group of the alkyne preferentially occupies the quinoline 4-position due to steric constraints during the transition state[4].
Managing Byproducts
Q: I am observing significant aldol side products in my crude mixture. What is the mechanistic cause and solution?A: Base catalysts deprotonate the α-carbon of the ketone to form an enolate, which acts as a nucleophile. If the subsequent cyclization is slow, intermolecular aldol condensation outcompetes the desired intramolecular hetero-annulation[1].
Solution: Switch from a Brønsted base to a mild Lewis acid (e.g., iodine, NiO NPs, or MIL-53(Al)) and run the reaction under solvent-free conditions or in a protic solvent like ethanol[2],[1]. This shifts the mechanism to activate the carbonyl carbon for nucleophilic attack rather than forming a highly reactive enolate.
Troubleshooting Logic Tree
Caption: Troubleshooting logic for addressing low yields and side products in quinoline synthesis.
This protocol describes the optimized synthesis of poly-substituted quinolines using recoverable Nickel Oxide nanoparticles (NiO NPs), minimizing side products and maximizing yield[3].
Materials:
2-aminoaryl ketone (1.0 mmol)
Active methylene compound (e.g., β-ketoester) (1.0 mmol)
NiO Nanoparticles (10 mol%)
Ethanol (5.0 mL)
Step-by-Step Methodology:
Preparation: In a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.0 mmol) to 5.0 mL of absolute ethanol.
Catalyst Addition: Add 10 mol% of NiO NPs to the stirring solution. Causality: 10 mol% provides the optimal balance; lower amounts decrease yield due to insufficient active sites, while higher amounts offer no kinetic advantage and waste material[3].
Reaction Execution: Reflux the mixture under continuous magnetic stirring.
In-Process Validation (Self-Validation Checkpoint): Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the distinct yellow spot of the 2-aminoaryl ketone indicates complete conversion.
Work-Up: Upon completion, cool the mixture to room temperature. Add 10 mL of hot ethanol and filter the mixture immediately to recover the insoluble NiO NPs[3].
Catalyst Recycling: Wash the recovered catalyst with methanol (3 x 5 mL), dry at 100 °C overnight, and store for the next cycle. Note: NiO NPs retain identical catalytic efficiency for at least three runs[3].
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford the pure poly-substituted quinoline.
Quantitative Data: Optimization Parameters
The following table summarizes the causal relationship between reaction parameters and quinoline yield, synthesizing data from recent catalyst optimization studies[2],[3].
Catalyst System
Loading
Solvent
Temp (°C)
Time (h)
Regioselectivity Control
Avg. Yield (%)
None (Control)
N/A
Ethanol
Reflux
24.0
Poor
< 20%
KOH (Base)
20 mol%
Ethanol
Reflux
12.0
Poor (Aldol byproducts)
45 - 55%
MIL-53(Al) MOF
5-10 mol%
Solvent-free
80 - 100
2.0 - 4.0
Good (Kinetic control)
85 - 95%
NiO Nanoparticles
10 mol%
Ethanol
Reflux
1.5 - 3.0
Excellent
88 - 96%
[RhCl(cod)]₂ *
10 mol%
Xylene
140
12.0
Excellent (Steric direction)
75 - 85%
*Note: Rh(I) system applies specifically to the coupling cyclization of N-aryl trifluoroacetimidoyl chlorides with alkynes[4].
References[2] Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. URL: 1]">https://www.ias.ac.in[1] Minimizing side products in the Friedländer quinoline synthesis. Benchchem. URL: 5]">https://www.benchchem.com[5] Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. URL: 3]">https://journals.tubitak.gov.tr[3] Nickel oxide nanoparticles catalyzed synthesis of poly-substituted quinolines via Friedlander hetero-annulation reaction. Journal of Heterocyclic Chemistry. URL: 4]">http://www.rhhz.net[4] Rh(I)-Catalyzed Coupling Cyclization of N-Aryl Trifluoroacetimidoyl Chlorides with Alkynes: One-Pot Synthesis of Fluorinated Quinolines. Organic Letters - ACS Publications. URL: https://pubs.acs.org
Technical Support Center: Troubleshooting Regioselectivity in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, application scientists, and drug development professionals who are encountering regiochemical mixtures during the c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, application scientists, and drug development professionals who are encountering regiochemical mixtures during the construction of the quinoline core.
Achieving precise regiocontrol is a historical and ongoing challenge in heterocyclic chemistry. Classical methods (like the Skraup, Doebner-von Miller, and Friedländer syntheses) often yield unpredictable mixtures of isomers depending on the electronic and steric nature of the starting materials[1]. Modern transition-metal-catalyzed C–H activation pathways offer elegant solutions but require strict adherence to mechanistic principles[2].
Below, we troubleshoot the most common regioselectivity issues, explaining the underlying causality of the reactions and providing self-validating protocols to ensure experimental success.
Section 1: The Skraup & Doebner-von Miller Conundrum
Q1: When I use a meta-substituted aniline in a Skraup or Doebner-von Miller synthesis, I consistently get an inseparable mixture of 5- and 7-substituted quinolines. Why does this happen, and how can I push the reaction toward a single isomer?
The Causality:
The Skraup and Doebner-von Miller syntheses typically proceed via the initial 1,4-conjugate addition of the aniline to an
α,β
-unsaturated carbonyl compound, followed by an electrophilic aromatic substitution (ring closure) and subsequent oxidation[3].
When using a meta-substituted aniline, the ring closure can occur at either of the two positions ortho to the newly formed secondary amine. The regioselectivity is governed by a competition between steric hindrance and electronic activation:
7-Substituted Isomer (Major): Ring closure occurs at the less sterically hindered para position relative to the original meta substituent.
5-Substituted Isomer (Minor): Ring closure occurs at the more sterically hindered ortho position relative to the original meta substituent.
To control this, you must manipulate the transition state energy. Using bulky acid catalysts or modifying the electrophilicity of the carbonyl can shift the ratio. Alternatively, using
γ
-aryl-
β,γ
-unsaturated
α
-ketoesters in trifluoroacetic acid (TFA) reverses the mechanism from a 1,4-addition to a 1,2-addition (Schiff base formation), completely altering the regiochemical outcome[3].
Quantitative Data: Substituent Effects on Isomer Ratios
Aniline Substituent (meta position)
Electronic Nature
Steric Bulk
Typical 7-Isomer : 5-Isomer Ratio
Strategic Adjustment for >95% Selectivity
-CH₃ (Methyl)
Weakly Donating
Small
~ 60 : 40
Switch to Lewis acid catalysis (e.g., Yb(OTf)₃) to increase steric bulk at the cyclization transition state.
-OCH₃ (Methoxy)
Strongly Donating
Medium
~ 80 : 20
Lower reaction temperature; the highly activated ring allows cyclization under milder, more selective conditions.
-NO₂ (Nitro)
Strongly Withdrawing
Medium
~ 50 : 50
Use strongly acidic conditions (e.g., concentrated H₂SO₄) to force cyclization via the less hindered pathway.
-CF₃ (Trifluoromethyl)
Strongly Withdrawing
Large
> 90 : 10
The extreme steric bulk naturally favors the 7-isomer. No adjustment needed.
Regioselectivity Logic in the Skraup Synthesis
Logic of 5- vs 7-isomer formation in the Skraup synthesis of meta-substituted anilines.
Section 2: Friedländer Annulation with Unsymmetrical Ketones
Q2: My Friedländer reaction between 2-aminobenzaldehyde and an unsymmetrical ketone (e.g., 2-butanone) is yielding a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. How can I selectively synthesize just one?
The Causality:
The Friedländer synthesis relies on the condensation of an ortho-aminoaryl aldehyde/ketone with an
α
-methylene ketone[1]. When using an unsymmetrical ketone, two different enolates (or enols) can form. The regioselectivity is entirely dependent on whether the reaction conditions favor the kinetic enolate (less substituted
α
-carbon) or the thermodynamic enolate (more substituted
α
-carbon).
Acid Catalysis (Thermodynamic Control): Brønsted or Lewis acids favor the formation of the more highly substituted, stable enol. This leads to condensation at the more substituted
α
-carbon.
Base Catalysis (Kinetic Control): Strong, bulky bases at lower temperatures favor the rapid deprotonation of the less sterically hindered
α
-carbon, leading to condensation at the less substituted position.
This protocol is designed to selectively yield the quinoline substituted at the less hindered position of the unsymmetrical ketone.
Step 1: Enolate Generation
Action: In an oven-dried Schlenk flask under argon, dissolve the unsymmetrical ketone (1.2 equiv) in anhydrous THF. Cool the solution to -78 °C. Dropwise, add Lithium Diisopropylamide (LDA, 1.2 equiv). Stir for 30 minutes.
Causality: LDA is a bulky, strong base. At -78 °C, it irreversibly deprotonates the least sterically hindered
α
-carbon, forming the kinetic enolate exclusively.
Validation: The solution should remain clear but may develop a pale yellow tint. If the solution turns dark brown, moisture has compromised the LDA, and the reaction must be restarted.
Step 2: Aldol Addition
Action: Add a solution of 2-aminobenzaldehyde (1.0 equiv) in THF dropwise over 10 minutes. Maintain at -78 °C for 1 hour, then slowly warm to room temperature.
Causality: The kinetic enolate attacks the highly electrophilic aldehyde carbon of the 2-aminobenzaldehyde before any enolate equilibration can occur.
Validation: TLC monitoring (Hexanes:EtOAc 3:1) should show the disappearance of the 2-aminobenzaldehyde spot (UV active, highly fluorescent) and the appearance of a new, lower Rf spot corresponding to the aldol intermediate.
Step 3: Cyclodehydration
Action: Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat the mixture to reflux for 2 hours using a Dean-Stark trap.
Causality: The acid catalyzes the intramolecular condensation of the aniline amine with the ketone carbonyl, followed by the elimination of water to aromatize the quinoline ring.
Validation: The collection of water in the Dean-Stark trap physically validates the dehydration step. The final product will appear as a highly UV-active spot on TLC, distinct from the intermediate.
Section 3: Modern Solutions - Transition Metal-Catalyzed C–H Activation
Q3: Classical methods are too harsh for my sensitive functional groups, and I cannot achieve the required regioselectivity. Are there modern alternatives?
The Causality:
Yes. The most robust modern approach bypasses classical condensation entirely by utilizing transition-metal-catalyzed C–H activation. A highly efficient protocol involves the Co(III)-catalyzed activation of simple anilines and their cyclization with alkynes[4].
In this system, a Cp*Co(III) catalyst coordinates to the aniline nitrogen and activates the ortho-C–H bond to form a rigid cobaltacycle. The alkyne then inserts regioselectively into the Co–C bond (governed by the electronic polarization and steric bulk of the alkyne). Remarkably, when Dimethyl Sulfoxide (DMSO) is used as the solvent, it acts as a C1 building block (a methine equivalent), inserting into the metallacycle to complete the quinoline core with exclusive regioselectivity[4].
Co(III)-Catalyzed C–H Activation Cycle
Co(III)-catalyzed C-H activation and cyclization cycle for regioselective quinoline synthesis.
Protocol 2: Co(III)-Catalyzed Synthesis of Quinolines via C–H Activation
This protocol provides absolute regiocontrol and tolerates sensitive functional groups (halogens, esters, nitriles) that would degrade under Skraup conditions.
Step 1: Catalyst and Oxidant Assembly
Action: In a sealed pressure tube, combine the aniline (0.2 mmol), alkyne (0.3 mmol), [Cp*Co(CO)I₂] catalyst (5 mol %), AgNTf₂ (10 mol %), and K₂S₂O₈ (2.0 equiv) in 2.0 mL of anhydrous DMSO.
Causality: AgNTf₂ acts as a halide scavenger, removing iodine from the precatalyst to generate the active, cationic Cp*Co(III) species. K₂S₂O₈ is the terminal oxidant required to turn over the Co(I) species back to Co(III) after reductive elimination[4].
Validation: Upon addition of AgNTf₂, a precipitate of AgI (yellowish-white) will immediately form, confirming the activation of the cobalt precatalyst.
Step 2: C–H Activation and Annulation
Action: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
Causality: Heating provides the activation energy for the ortho-C–H bond cleavage. DMSO decomposes slightly at this temperature to provide the methine (=CH-) equivalent necessary to bridge the aniline and the alkyne, forming the final aromatic ring.
Validation: The reaction mixture will transition from a bright red/orange (active Co(III) species) to a dark, homogeneous brown solution as the catalytic cycle turns over and the product accumulates.
Step 3: Quench and Extraction
Action: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and wash thoroughly with brine (3 x 10 mL) to remove the DMSO. Dry the organic layer over Na₂SO₄.
Causality: DMSO is highly polar and miscible with both water and organic solvents. Repeated brine washes are strictly necessary to pull the DMSO into the aqueous phase, preventing it from co-eluting during column chromatography.
Validation: The organic layer should shrink slightly in volume after the first brine wash. A quick ¹H NMR of the crude mixture should show a distinct lack of the massive DMSO singlet at 2.62 ppm, confirming successful extraction.
References
Matsugi, M., et al. "Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters." The Journal of Organic Chemistry, 2006. Available at:[Link]
Xu, X., Yang, Y., Zhang, X., & Yi, W. "Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes." Organic Letters, 2018, 20, 566-569. Available at:[Link]
Corio, A., Gravier-Pelletier, C., & Busca, P. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2021, 26(18), 5467. Available at:[Link]
Technical Support Center: Troubleshooting Electrophilic Cyclization for Quinoline Synthesis
Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks in the synthesis of heavily functionalized qu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks in the synthesis of heavily functionalized quinolines via electrophilic cyclization.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind reaction failures—such as competitive aromatic halogenation, stalled conversions, and poor regioselectivity—and provide self-validating protocols to ensure reproducible, high-yield outcomes.
Part 1: Mechanistic Grounding & Diagnostic Logic
To troubleshoot low yields, we must first understand the precise sequence of bond-forming events. The synthesis of 3-haloquinolines from N-(2-alkynyl)anilines relies on a highly orchestrated 6-endo-dig cyclization .
The reaction initiates with the coordination of an electrophile (E⁺, such as I₂, ICl, or Br₂) to the alkyne, generating a highly reactive halonium or iodonium intermediate. The pendant aniline nitrogen then acts as an internal nucleophile, attacking the activated alkyne. Crucially, this step generates one equivalent of strong acid (e.g., HI or HCl). If this acid is not immediately scavenged, it protonates the aniline, neutralizing its nucleophilicity and permanently stalling the reaction[1].
Figure 1: Mechanistic pathway of electrophilic 6-endo-dig cyclization to quinolines.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: My reaction stalls at 30-40% conversion, and TLC shows unreacted starting material even after 24 hours. What is causing this?
The Causality: You are likely experiencing acid-induced deactivation. When using molecular iodine (I₂) or iodine monochloride (ICl), the cyclization releases HI or HCl. Without an effective acid scavenger, the localized pH drops, protonating your aniline starting material into an anilinium salt. Anilinium ions are non-nucleophilic, halting the 6-endo-dig attack entirely, as demonstrated in the1[1].
The Fix: Introduce 2.0 to 3.0 equivalents of a mild base. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are optimal because they neutralize the acid without acting as competing nucleophiles[2].
Q2: Instead of the desired 3-iodoquinoline, LC-MS indicates the formation of a diiodo-quinoline or a halogenated aniline. How do I prevent this?
The Causality: You are observing competitive Electrophilic Aromatic Substitution (EAS) . The aniline ring is highly electron-rich (activated). If the alkyne is substituted with electron-withdrawing groups (which destabilize the intermediate halonium ion), the electrophile will preferentially attack the ortho or para positions of the aniline ring rather than the alkyne[3].
The Fix:
Electrophile Tuning: Switch from an excess of I₂ to exactly 2.0 equivalents of ICl. ICl is a harder, more reactive electrophile toward alkynes and often forces the cyclization faster than the EAS side-reaction[1].
Substrate Redesign: If possible, place electron-donating groups on the alkyne terminus to stabilize the vinylic cation intermediate, thereby accelerating the desired cyclization over ring halogenation[3].
Q3: I am getting a mixture of indole (5-exo-dig) and quinoline (6-endo-dig) products. How can I strictly control regioselectivity?
The Causality: Regioselectivity in these systems is governed by Baldwin's rules and the electronic nature of the alkyne substituents. Terminal alkynes or those with sterically demanding groups often favor the 5-exo-dig pathway, leading to indoles[4].
The Fix: To force the 6-endo-dig pathway for quinoline synthesis, utilize internal alkynes with aryl or alkyl substituents. Alternatively, pivot to an azide-based precursor. The5 using Br₂ or AuCl₃/AgNTf₂ provides exquisite selectivity for quinolines because the expulsion of N₂ acts as an irreversible thermodynamic sink, bypassing the reversible intermediates that lead to mixed regiochemistry[5].
Figure 2: Diagnostic logic tree for troubleshooting low yields in electrophilic cyclizations.
Part 3: Quantitative Optimization Data
The following table synthesizes optimization data across different electrophiles and base additives to highlight the causal relationship between reaction conditions and quinoline yield[1],[6].
Substrate Type
Electrophile (Equiv)
Base Additive (Equiv)
Solvent
Temp
Primary Issue Mitigated
Yield (%)
N-(2-Alkynyl)aniline
I₂ (3.0)
None
MeCN
RT
None (Reaction stalls)
< 15%
N-(2-Alkynyl)aniline
I₂ (3.0)
NaHCO₃ (2.0)
MeCN
RT
Acid deactivation
65 - 75%
N-(2-Alkynyl)aniline
ICl (2.0)
NaHCO₃ (2.0)
MeCN
RT
Sluggish kinetics / EAS
85 - 95%
N-(2-Alkynyl)aniline
PhSeBr (1.05)
NaHCO₃ (2.0)
CH₂Cl₂
RT
Over-oxidation
74%
1-Azido-2-(2-propynyl)benzene
Br₂ (1.2)
None required
CH₃NO₂
RT
Poor Regioselectivity
96%
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, do not deviate from the stoichiometric ratios or the order of addition in the following validated protocols.
Protocol A: Optimized ICl-Mediated Synthesis of 3-Iodoquinolines
This protocol utilizes ICl as a superior electrophile to overcome the sluggish kinetics often seen with I₂, while employing NaHCO₃ to prevent acid-induced stalling[1],[3].
Step-by-Step Methodology:
Substrate Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-(2-alkynyl)aniline (0.30 mmol) in anhydrous acetonitrile (MeCN, 3.0 mL).
Base Addition (Critical): Add finely powdered sodium bicarbonate (NaHCO₃, 50.4 mg, 0.60 mmol, 2.0 equiv) to the solution. Stir for 5 minutes at room temperature to ensure an even suspension.
Electrophile Addition: Dissolve Iodine monochloride (ICl, 97.4 mg, 0.60 mmol, 2.0 equiv) in 1.0 mL of anhydrous MeCN. Add this solution dropwise over 2 minutes to the stirring reaction mixture.
Validation Checkpoint: The solution will immediately darken. Evolution of micro-bubbles (CO₂ from the bicarbonate neutralizing HCl) should be visible.
Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. Check progress via TLC (Hexanes/EtOAc 8:2).
Validation Checkpoint: The starting material spot (typically UV active and stains brown with KMnO₄) should be completely consumed.
Quench & Workup: Dilute the reaction with ethyl acetate (15 mL) and quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted ICl.
Validation Checkpoint: The dark iodine color must immediately dissipate, leaving a pale yellow or clear organic layer.
Isolation: Separate the layers, extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Br₂-Mediated Cyclization of Azido-Alkynes
This protocol bypasses the need for a base by utilizing an azide leaving group, which acts as a thermodynamic sink to guarantee high yields and absolute regioselectivity[5],[6].
Step-by-Step Methodology:
Substrate Preparation: Dissolve 1-azido-2-(2-propynyl)benzene (0.50 mmol) in anhydrous nitromethane (CH₃NO₂, 5.0 mL) in a 25 mL flask under an argon atmosphere.
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add molecular bromine (Br₂, 31 µL, 0.60 mmol, 1.2 equiv) dropwise via a gas-tight syringe.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
Validation Checkpoint: Nitrogen gas (N₂) evolution will occur as the cyclization proceeds. The cessation of bubbling is a strong physical indicator of reaction completion.
Quench & Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (10 mL). Stir vigorously for 10 minutes until the orange/red bromine color vanishes.
Isolation: Extract the mixture with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. The crude 3-bromoquinoline is typically >90% pure but can be further purified by recrystallization or short-pad silica filtration.
References
Zhang, X., Yao, T., Campo, M. A., & Larock, R. C. "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines." ResearchGate / NIH.
Batchu, H., Bhattacharyya, S., & Batra, S. "Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines..." Organic Chemistry Portal.
Huo, Z., Gridnev, I. D., & Yamamoto, Y. "A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene." Organic Chemistry Portal.
Zhang, X., et al. "Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines." ACS Publications.
Banwell, M. G., et al. "Selective endo and exo Iodocyclizations in the Synthesis of Quinolines and Indoles." ACS Publications.
Huo, Z., et al. "A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene." The Journal of Organic Chemistry - ACS Publications.
Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: managing the violent exoth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in heterocyclic chemistry: managing the violent exotherms associated with quinoline synthesis. Whether you are performing a classic Skraup synthesis or scaling up via continuous flow, uncontrolled thermal runaways lead to tar formation, poor yields, and severe safety hazards.
This guide moves beyond basic recipes. We will explore the mechanistic causality behind these exotherms and implement self-validating protocols to ensure your experiments are safe, reproducible, and high-yielding.
Section 1: Mechanistic Causality of Exotherms in Quinoline Synthesis
The Skraup synthesis is the industry standard for constructing the quinoline core, but it is inherently violent (1)[1]. The exothermicity is not caused by a single step, but by a cascade of highly energetic reactions occurring simultaneously. Concentrated sulfuric acid rapidly dehydrates glycerol to form acrolein. This reactive intermediate undergoes a Michael addition with aniline, followed by an exothermic cyclization. Finally, the intermediate is oxidized to the aromatic quinoline ring (1)[1].
If the heat from the oxidation step is not actively dissipated or chemically moderated, localized hotspots cause the acrolein to polymerize, resulting in a thick, intractable tar and the potential ejection of the flask's contents.
Mechanistic pathway of Skraup synthesis highlighting exothermic steps and moderation by FeSO4.
Section 2: Troubleshooting Guide & FAQs
Q1: My Skraup reaction is extremely violent and produces intractable tar. How can I manage the exothermicity?A: The primary cause is the sudden release of energy during the oxidation of the dihydroquinoline intermediate. To manage this, the addition of a chemical moderator is non-negotiable. Ferrous sulfate (FeSO₄) is the industry standard (1)[1]. It acts as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period, which flattens the thermal curve and prevents a runaway exotherm (2)[2]. Boric acid is also frequently employed alongside FeSO₄ to further mitigate the reaction's intensity and improve yields (3)[3].
Q2: Does the order of reagent addition genuinely impact thermal control?A: Absolutely. It is the most critical safety parameter in batch synthesis. Adding concentrated sulfuric acid before the ferrous sulfate moderator can trigger an immediate and potentially explosive reaction (2)[2]. The correct approach requires adding the powdered FeSO₄, glycerol, aniline, and oxidant first. Thorough mixing ensures the moderator is evenly distributed before the slow, dropwise addition of H₂SO₄.
Q3: Can continuous flow chemistry mitigate exothermic risks in quinoline synthesis?A: Yes. Traditional batch processes struggle with heat dissipation due to low surface-area-to-volume ratios. Continuous flow microreactors provide nearly isothermal conditions (). By pumping the reagents through microchannels with massive heat-exchange surfaces, hot spots are prevented, and the dangers of thermal runaways are entirely mitigated, allowing for safe scale-up of highly exothermic reactions ().
Continuous flow microreactor setup for isothermal control of exothermic quinoline synthesis.
Protocol A: Moderated Batch Skraup Synthesis of Quinoline
Causality Focus: We utilize FeSO₄ and Boric acid to chemically bottleneck the oxidation rate. The internal temperature probe acts as the validation mechanism to ensure the moderator is functioning before bulk heating occurs.
Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a highly efficient reflux condenser, and an internal temperature probe.
Reagent Charging (Crucial Order): Add 0.25 eq Ferrous Sulfate (FeSO₄·7H₂O), 1.2 eq Boric Acid, 4.5 eq Glycerol, 1.0 eq Aniline, and 0.5 eq Nitrobenzene (3)[3]. Stir vigorously for 15 minutes to ensure uniform dispersion of the solid moderators. Causality: Dispersing the solids prevents localized pockets of unmoderated reaction.
Acid Addition (The Self-Validating Step): Begin the dropwise addition of concentrated H₂SO₄. Validation Check: Monitor the internal probe. If the temperature rises by more than 5°C/min, pause the addition immediately. The system validates its own safety through real-time thermal feedback.
Reflux & Maturation: Once the acid addition is complete and the initial exotherm subsides, heat gradually to 130-140°C and reflux for 8 hours (3)[3].
Workup: Cool to room temperature, neutralize with NaOH to pH 5.5, and isolate the product via steam distillation or solvent extraction (3)[3].
Protocol B: Isothermal Continuous Flow Synthesis
Causality Focus: Utilizing microchannel geometry to physically outpace the exotherm of the cyclization/oxidation steps via rapid heat dissipation.
System Priming: Prime a continuous flow system equipped with a T-mixer and a 10 mL PFA (perfluoroalkoxy) microreactor coil submerged in an isothermal cooling bath set to 20°C.
Reagent Preparation: Prepare Stream A (Aniline + Glycerol in a compatible solvent) and Stream B (H₂SO₄ + Oxidant).
Flow Initiation: Set syringe pumps to deliver Stream A and Stream B at optimized flow rates to yield a specific residence time (e.g., 15 minutes).
Isothermal Reaction: As the streams meet at the T-mixer, the highly exothermic dehydration and cyclization initiate. Validation Check: The isothermal bath maintains a constant 20°C. Because the heat transfer rate in the microreactor is magnitudes faster than in batch, acrolein polymerization is physically prevented, validating the flow parameters ().
In-line Quenching: Direct the reactor effluent into a continuous stream of aqueous NaOH to neutralize the acid immediately, yielding high-purity quinoline.
Section 4: Quantitative Data Summaries
The following table summarizes the operational metrics when employing different thermal management strategies for quinoline synthesis.
Methodology
Peak Exotherm (ΔT max)
Tar Formation (%)
Average Yield (%)
Scalability Risk
Unmoderated Batch Skraup
> 80°C (Runaway)
> 40%
< 30%
Critical / High
Moderated Batch (FeSO₄ + Boric Acid)
15 - 20°C (Controlled)
< 10%
75 - 85%
Moderate
Continuous Flow Microreactor
< 2°C (Isothermal)
< 2%
> 90%
Low (Numbered-up)
References
Title: CN103804289A - Method for synthetizing 6-methoxyquinoline
Source: Google Patents
URL
Title : A field guide to flow chemistry for synthetic organic chemists
Source : Chemical Science (RSC Publishing)
URL :[Link]
A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-5,8-dimethylquinolin-4(1H)-one
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Bromo-5,8-dimethylquinolin-4(1H)-one, a heterocyclic compound of in...
Author: BenchChem Technical Support Team. Date: April 2026
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Bromo-5,8-dimethylquinolin-4(1H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This guide will objectively compare its spectroscopic performance with alternative analytical methods, supported by predictive data and established experimental protocols.
Introduction: The Imperative of Unambiguous Characterization
Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure and substitution patterns. Therefore, the unambiguous structural elucidation of novel quinolinone derivatives is a cornerstone of the drug discovery and development process. Among the arsenal of analytical techniques available, NMR spectroscopy and mass spectrometry stand out for their ability to provide detailed structural and molecular weight information, respectively.[1][3] This guide will delve into the practical application of these techniques for the characterization of 3-Bromo-5,8-dimethylquinolin-4(1H)-one.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
Caption: Molecular structure of 3-Bromo-5,8-dimethylquinolin-4(1H)-one.
The presence of a bromine atom, two methyl groups, a carbonyl group, and an N-H proton within the quinolinone core provides a rich landscape for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy is unparalleled in its ability to delineate the carbon-hydrogen framework of a molecule.[1] For 3-Bromo-5,8-dimethylquinolin-4(1H)-one, both ¹H and ¹³C NMR will provide critical connectivity and chemical environment information.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining high-quality NMR spectra.[1]
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5,8-dimethylquinolin-4(1H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like N-H.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for all other chemical shifts.
Instrument Setup:
Place the sample in a 5 mm NMR tube.
Insert the tube into the NMR spectrometer (typically operating at a frequency of 300-600 MHz).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
¹H NMR Acquisition:
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
Use a standard 30-45° pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.
A significantly larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts for 3-Bromo-5,8-dimethylquinolin-4(1H)-one are summarized in the table below. These predictions are based on the analysis of similar quinolinone structures and the known effects of substituents on aromatic rings.[4][5][6][7][8]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
N-H
~11.0 - 12.0
broad singlet
H-2
~8.0 - 8.2
singlet
H-6
~7.3 - 7.5
doublet
H-7
~7.1 - 7.3
doublet
5-CH₃
~2.4 - 2.6
singlet
8-CH₃
~2.3 - 2.5
singlet
N-H Proton: The N-H proton of the lactam is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift.
Aromatic Protons: The protons on the benzene ring (H-6 and H-7) will appear as doublets due to coupling with each other. The H-2 proton, being adjacent to the nitrogen and the bromine-bearing carbon, will be a singlet and shifted downfield.
Methyl Protons: The two methyl groups will each appear as sharp singlets in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are presented below, based on established data for quinolinone and related heterocyclic systems.[4][7][8]
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O
~175 - 180
C-8a
~140 - 145
C-4a
~138 - 142
C-5
~135 - 140
C-8
~130 - 135
C-2
~125 - 130
C-7
~120 - 125
C-6
~115 - 120
C-3
~110 - 115
5-CH₃
~20 - 25
8-CH₃
~15 - 20
Carbonyl Carbon: The C=O carbon will be the most deshielded, appearing at a very high chemical shift.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The bromine atom at C-3 will have a significant electronic effect on the surrounding carbons.
Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.[1]
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Acquisition:
Acquire a full scan mass spectrum to identify the molecular ion peak.
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragmentation spectrum.
Predicted Mass Spectrometry Data
The molecular formula of 3-Bromo-5,8-dimethylquinolin-4(1H)-one is C₁₁H₁₀BrNO.
Parameter
Predicted Value
Molecular Weight
252.11 g/mol
Exact Mass
250.9997 (for ⁷⁹Br) and 252.9977 (for ⁸¹Br)
Expected Molecular Ion Peaks (M⁺)
m/z 251 and 253 (in an approximate 1:1 ratio)
The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Plausible Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through the loss of stable neutral molecules and radicals.
comparative analysis of bromo-quinolinone derivatives' biological activity
As a Senior Application Scientist evaluating the translational potential of privileged chemical scaffolds, I frequently encounter structures that serve as cornerstones for diverse therapeutic applications. The bromo-quin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating the translational potential of privileged chemical scaffolds, I frequently encounter structures that serve as cornerstones for diverse therapeutic applications. The bromo-quinolinone core is one such pharmacophore.
This guide provides an objective, data-driven comparative analysis of bromo-quinolinone derivatives, focusing on their distinct biological activities across oncology and virology. By examining the mechanistic rationale behind these derivatives and validating them through rigorous experimental protocols, this guide serves as a comprehensive resource for drug development professionals.
Mechanistic Rationale: The Role of the Bromine Atom
The introduction of a bromine atom at the C3 or C6 position of the quinolinone core is not merely a structural variation; it is a calculated design choice that drives both biological efficacy and synthetic versatility:
Target Affinity via Halogen Bonding: The electron-withdrawing nature of bromine polarizes the carbon-halogen bond, creating a localized region of positive electrostatic potential (the σ-hole). This allows the bromo-quinolinone scaffold to form highly directional halogen bonds with electron-rich residues (e.g., carbonyl oxygens in the peptide backbone of target kinases), significantly increasing binding affinity.
Synthetic Versatility: From a medicinal chemistry perspective, the bromine atom acts as an essential synthetic handle. It enables rapid diversification via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Liebeskind-Srogl couplings), allowing researchers to build complex macrocycles or conjugate bulky sugar moieties efficiently (1)[1].
Comparative Biological Activity Profiles
A. Oncology: HSP90 C-Terminal Inhibition
Heat Shock Protein 90 (HSP90) is a critical molecular chaperone responsible for folding and stabilizing oncogenic client proteins. Traditional N-terminal HSP90 inhibitors (like 17-AAG) often fail in the clinic because they trigger a compensatory Heat Shock Response (HSR), leading to drug resistance.
The derivative 6-BrCaQ has emerged as a potent C-terminal inhibitor of HSP90. It successfully degrades client proteins (such as CDK-4 and HER2) and induces apoptosis without triggering the problematic HSR (2)[2]. To further improve its bioavailability and selectively target cancer cells, researchers have developed N-glucosyl-6BrCaQ conjugates . By exploiting the overexpression of glucose transporters (GLUT) on the surface of malignant cells, these glycoconjugates achieve nanomolar antiproliferative activity (3)[3].
B. Virology: HCV NS3/4a Protease Inhibition
Beyond oncology, the bromo-quinolinone scaffold is a vital building block in the synthesis of pan-genotypic antiviral agents. Utilizing a bromoquinoline fragment via Sonogashira coupling, researchers have synthesized P2-P4 macrocyclic quinoline derivatives (analogous to the clinical compound MK-5172/Grazoprevir). These piperidine-ether macrocycles bind tightly to the S2 subsite of the Hepatitis C Virus (HCV) NS3/4a protease, exhibiting subnanomolar IC50 values even against highly resistant viral mutations (e.g., the A156 mutant) and the notoriously difficult genotype 3a (4)[4].
Quantitative Data Comparison
The following table summarizes the performance of key bromo-quinolinone derivatives across their respective therapeutic targets.
To ensure scientific integrity, the biological activities of these derivatives must be evaluated using self-validating assay systems. Below are the optimized protocols for assessing both the oncological and antiviral properties of bromo-quinolinone derivatives.
Objective: Quantify the antiproliferative activity of 6-BrCaQ derivatives.
Cell Seeding & Synchronization: Seed PC-3 or MDA-MB-231 cells in 96-well opaque plates at 5,000 cells/well.
Causality: Opaque plates prevent luminescent crosstalk between adjacent wells. Standardized seeding ensures cells remain in the logarithmic growth phase, providing a consistent metabolic baseline.
Compound Administration: Treat cells with serial dilutions of the bromo-quinolinone derivative (0.001 to 100 µM) for 72 hours.
Causality: A 72-hour incubation is critical for HSP90 inhibitors; client protein degradation (e.g., CDK-4) and subsequent apoptosis require sufficient time to manifest phenotypically.
ATP Quantification: Add CellTiter-Glo reagent directly to the wells and incubate for 10 minutes.
Causality: This reagent lyses cells and generates a luminescent signal directly proportional to intracellular ATP. ATP depletion is a much more immediate and sensitive marker of HSP90-induced apoptosis than traditional dye-reduction methods (like MTT).
Self-Validation System: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (17-AAG, a known N-terminal HSP90 inhibitor) to validate the assay's dynamic range and sensitivity.
Protocol 2: FRET-Based Kinetic Assay (Virology)
Objective: Evaluate the IC50 of macrocyclic bromo-quinoline derivatives against HCV protease.
Enzyme-Substrate Incubation: Combine recombinant HCV NS3/4a protease with the test compound in an assay buffer containing Dithiothreitol (DTT) and glycerol.
Causality: DTT maintains the catalytic cysteine residues in a reduced, active state, while glycerol stabilizes the enzyme's three-dimensional conformation.
Fluorogenic Substrate Addition: Initiate the reaction by adding an internally quenched FRET depsipeptide substrate.
Causality: Cleavage of the specific peptide sequence by the active protease separates the fluorophore from the quencher, emitting a measurable fluorescent signal.
Kinetic Monitoring: Record fluorescence continuously for 30 minutes.
Causality: Continuous kinetic reading allows for the calculation of the initial velocity (
V0
). Relying on
V0
prevents artifacts caused by substrate depletion or product inhibition that frequently skew end-point assays.
Self-Validation System: Run a parallel "no-enzyme" blank to subtract background compound autofluorescence, and use a known reference inhibitor (e.g., Grazoprevir) to confirm the assay's absolute accuracy.
Systems-Level Visualization
The diagram below maps the divergent therapeutic pathways enabled by the bromo-quinolinone scaffold, illustrating how specific synthetic modifications dictate the biological target and ultimate clinical outcome.
Mechanistic pathways of bromo-quinolinone derivatives in oncology and antiviral applications.
References
Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry
Source: ACS Publications
URL:[Link]
Pd‐Catalyzed Coupling of Bromo‐N‐(β‐glucopyranosyl)quinolin‐2‐ones with Amides: Synthesis of N‐glucosyl‐6BrCaQ Conjugates with Potent Anticancer Activity
Source: ResearchGate
URL:[Link]
Formulation and in vitro efficacy of liposomes containing the Hsp90 inhibitor 6BrCaQ in prostate cancer cells
Source: ResearchGate
URL:[Link]
Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90
Source: PMC / NIH
URL:[Link]
comparing the efficacy of different synthetic routes to 3-Bromo-5,8-dimethylquinolin-4(1H)-one
As a Senior Application Scientist in synthetic methodology, I frequently evaluate route scouting strategies for complex heterocyclic scaffolds. The target molecule, 3-Bromo-5,8-dimethylquinolin-4(1H)-one (often existing...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in synthetic methodology, I frequently evaluate route scouting strategies for complex heterocyclic scaffolds. The target molecule, 3-Bromo-5,8-dimethylquinolin-4(1H)-one (often existing in tautomeric equilibrium with its 4-hydroxyquinoline form), is a highly privileged intermediate. The 5,8-dimethyl substitution pattern imparts unique steric constraints and lipophilicity, while the C3-bromide serves as an essential orthogonal handle for late-stage functionalization via transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
In this guide, we will objectively compare two distinct synthetic paradigms for accessing this scaffold: the Classical Thermal Cyclization with Late-Stage Bromination and the Modern Electrophilic Halocyclization of α,β-Ynones .
This route relies on a "bottom-up" construction of the quinolone core using a variant of the Gould-Jacobs or Conrad-Limpach reaction, followed by direct electrophilic aromatic substitution[1].
Mechanistic Rationale & Causality
The synthesis begins with the condensation of 2,5-dimethylaniline with a malonate equivalent—specifically, methoxymethylene Meldrum's acid. This forms an enaminone intermediate. To achieve ring closure, extreme thermal conditions (250 °C in Dowtherm A) are required to overcome the high activation energy of intramolecular acylation, which is immediately followed by the expulsion of acetone and CO₂ to yield the 5,8-dimethylquinolin-4(1H)-one core[2].
The subsequent bromination step is highly efficient due to the inherent electronic structure of the 4-quinolone. The nitrogen lone pair delocalizes through the conjugated system to the C3 position (a vinylogous amide system), making C3 exceptionally nucleophilic. Consequently, treatment with N-Bromosuccinimide (NBS) or molecular bromine results in rapid, regioselective bromination at C3 without the need for Lewis acid catalysis[3].
Workflow and mechanistic progression of the classical thermal cyclization and late-stage bromination.
Experimental Protocol: Route A
Step 1: Condensation and Cyclization
In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 equiv, 100 mmol) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.05 equiv) in 150 mL of absolute ethanol.
Reflux the mixture for 2 hours. Cool to room temperature, filter the precipitated enaminone, and wash with cold ethanol.
Suspend the dried enaminone in Dowtherm A (10 volumes, ~150 mL). Heat the mixture to 250 °C under a nitrogen atmosphere for 30–45 minutes until the evolution of CO₂ ceases.
Cool the dark solution to room temperature and pour it into 500 mL of hexanes. Filter the resulting precipitate and wash thoroughly with hexanes to yield 5,8-dimethylquinolin-4(1H)-one.
Step 2: Late-Stage Bromination
Suspend 5,8-dimethylquinolin-4(1H)-one (1.0 equiv, 50 mmol) in 100 mL of glacial acetic acid.
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes at room temperature. The suspension will briefly clarify before a new precipitate forms.
Stir for 4 hours. Pour the reaction mixture into 400 mL of ice water.
Filter the solid, wash with water, and recrystallize from DMF/H₂O to obtain pure 3-Bromo-5,8-dimethylquinolin-4(1H)-one.
Route B: Modern Electrophilic Halocyclization of α,β-Ynones
To circumvent the harsh thermal conditions of Route A, modern methodologies utilize transition-metal-free electrophilic halocyclization of tethered alkynes[1].
Mechanistic Rationale & Causality
This route begins with the synthesis of β-(2-amino-3,6-dimethylphenyl)-α,β-ynone. The unactivated alkyne is relatively inert to nucleophilic attack by the adjacent amine. However, the introduction of an electrophilic halogen source (NBS) generates a bridged bromonium ion intermediate, significantly lowering the alkyne's LUMO[4]. According to Baldwin's rules for ring closure, the proximity of the ortho-amino group facilitates a highly favored 6-endo-dig cyclization[5]. Subsequent aromatization and tautomerization directly furnish the brominated quinolone core in a single, mild step.
Mechanistic pathway of the transition-metal-free electrophilic halocyclization of α,β-ynones.
Experimental Protocol: Route B
Step 1: Ynone Synthesis
Activate 2-amino-3,6-dimethylbenzoic acid (1.0 equiv, 50 mmol) using EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DCM (200 mL). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 12 hours to form the Weinreb amide.
Dissolve the purified Weinreb amide in anhydrous THF (100 mL) and cool to 0 °C.
Dropwise add ethynylmagnesium bromide (0.5 M in THF, 2.5 equiv). Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the α,β-ynone.
Step 2: Halocyclization
Dissolve the β-(2-amino-3,6-dimethylphenyl)-α,β-ynone (1.0 equiv, 20 mmol) in anhydrous acetonitrile (100 mL).
Add NBS (1.2 equiv) and NaHCO₃ (2.0 equiv) to the solution.
Stir the mixture at room temperature in the dark for 12 hours.
Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to neutralize any unreacted brominating species. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the target 3-bromo-4-quinolone.
Comparative Efficacy and Performance Data
The selection of the optimal route depends heavily on the scale of the synthesis and the availability of specialized equipment (e.g., high-temperature reactors). The data below summarizes the operational metrics of both routes.
For process chemistry and large-scale manufacturing , Route A remains the undisputed champion. Despite the extreme temperatures required for the Gould-Jacobs/Conrad-Limpach cyclization, the reagents are inexpensive, and the late-stage bromination is virtually quantitative.
Conversely, for discovery chemistry and library synthesis where specialized functional group tolerance is required, Route B is superior. The halocyclization bypasses the need for 250 °C heating, preventing the degradation of sensitive moieties, and elegantly constructs the heterocyclic core and the C-Br bond in a single, atom-economical cascade.
Spectroscopic Comparison of Functionalized Quinolinone Derivatives: A Guide for Rational Probe Design
Welcome to this comprehensive comparison guide. As a Senior Application Scientist specializing in photophysical characterization, I frequently guide research teams through the labyrinth of fluorophore selection.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to this comprehensive comparison guide. As a Senior Application Scientist specializing in photophysical characterization, I frequently guide research teams through the labyrinth of fluorophore selection. While classical dyes like coumarins and fluoresceins have their place, functionalized quinolinone derivatives (particularly 2-quinolinones and 4-quinolinones) have emerged as privileged scaffolds in medicinal chemistry and materials science [1].
Their rigid, planar structures minimize non-radiative decay pathways, while their synthetic tractability allows for precise tuning of the HOMO-LUMO gap. This guide objectively compares the spectroscopic performance of various quinolinone derivatives and provides self-validating experimental protocols to ensure the highest scientific integrity in your laboratory workflows.
Mechanistic Insights: The Causality of Functionalization
Before diving into the data, it is critical to understand why we choose specific structural modifications and how they dictate spectroscopic behavior. The photophysical properties of quinolinones are heavily governed by intramolecular charge transfer (ICT) and excited-state geometry relaxation.
N-Alkylation vs. O-Alkylation
The choice of alkylation site on the quinolinone core dramatically alters its energy levels. Alkylating the nitrogen atom (N-alkylation) stabilizes zwitterionic resonance forms, which significantly enhances the ICT transition. This typically results in a pronounced bathochromic (red) shift in emission and an increased fluorescence quantum yield (
ΦF
) [3]. In contrast, O-alkylation often yields much larger Stokes shifts due to extensive geometry relaxation upon photoexcitation. This makes O-alkylated derivatives ideal for minimizing self-absorption (the inner filter effect) in dense biological samples [3].
Donor-
π
-Acceptor (D-
π
-A) Push-Pull Systems
By installing electron-donating groups (EDGs, e.g., diethylamino or hydroxyl) at the 7-position and electron-withdrawing groups (EWGs, e.g., halogens or cyanophenyls) at the 3- or 4-position, we create a strong push-pull dipole. This extended
π
-conjugation lowers the energy required for the
π→π∗
and
n→π∗
transitions, pushing the absorption and emission profiles into the visible or near-infrared (NIR) spectrum—a mandatory requirement for deep-tissue live-cell imaging [4, 5].
Comparative Spectroscopic Data
The table below summarizes the key photophysical properties of selected functionalized quinolinone derivatives. This data allows for a direct, objective comparison of their performance to aid in rational probe selection.
Derivative Class / Compound
Key Structural Modification
Absorption
λmax
(nm)
Emission
λmax
(nm)
Stokes Shift (nm)
Quantum Yield (
ΦF
)
Primary Application
Carbostyril-124 (C-124)
7-amino-4-methyl-2-quinolinone
350
410 - 420
~70
0.68
Reference Standard [2]
2-Quinolinone PAV-3
Limited conjugation, rigid core
350
410
60
0.171
Photocatalysis [2]
Pyranoquinoliziniums
Pentacyclic-fused, extended
π
-system
455 - 532
520 - 610
Up to 120
Up to 0.73
Organelle-selective probes [4]
DMAQ Derivative 5c
para-cyanophenyl at C-4 (EWG)
482
593
111
N/A
Live-cell pH imaging [5]
Compound 8A
2-quinolone with acceptor group
~392
562
170
0.072
SHP2 target imaging [3]
Data synthesized from recent spectroscopic literature. Note that environmental factors (e.g., solvent polarity) will induce solvatochromic shifts.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness in your data, every spectroscopic protocol must be a self-validating system. The following methodology details the relative determination of fluorescence quantum yield, a critical metric for evaluating new quinolinone probes.
Causality Check: Why use the relative method? Absolute quantum yield determination requires an integrating sphere, which is not universally available. The relative method bypasses this by using a well-characterized standard (like Carbostyril-124 or Quinine Sulfate) to calibrate the instrument's response, ensuring high accuracy through comparative ratioing [1, 2].
Step-by-Step Methodology
Step 1: Solvent and Sample Preparation
Select a spectroscopic-grade solvent (e.g., toluene, dichloromethane, or ethanol) to prevent background solvent-impurity fluorescence.
Prepare a stock solution (~1 mM) of the functionalized quinolinone and the reference standard (e.g., Carbostyril-124).
Critical Causality: Dilute both solutions until the absorbance at the chosen excitation wavelength is strictly < 0.1 . Why? This prevents the "inner filter effect," where the fluorophore re-absorbs its own emitted light, which would artificially depress the measured quantum yield[1].
Step 2: UV-Vis Absorption Measurement
Use a dual-beam UV-Vis spectrophotometer.
Record the absorption spectra of both the sample and standard to identify the
λmax
.
Ensure the exact excitation wavelength chosen for the subsequent fluorescence measurement is identical for both the sample and the standard. Record the absorbance values (
Asample
and
Astd
) at this specific wavelength.
Step 3: Fluorescence Emission Measurement
Transfer the solutions to a 1 cm pathlength quartz cuvette.
Excite the sample and standard at the chosen wavelength.
Integrate the area under the emission peak to find the total fluorescence intensity (
I
).
Critical Causality: Ensure the slit widths and photomultiplier tube (PMT) voltage remain completely identical between the sample and standard measurements to maintain a valid comparative baseline.
Step 4: Quantum Yield Calculation
Calculate the quantum yield of your derivative using the comparative equation [1]:
(Where
I
is the integrated emission intensity,
A
is the absorbance at the excitation wavelength, and
η
is the refractive index of the solvent).
Workflow Visualization
The following diagram illustrates the logical progression of our self-validating spectroscopic workflow.
Workflow for the self-validating spectroscopic characterization of quinolinone derivatives.
Conclusion
Functionalized quinolinone derivatives offer a highly tunable platform for developing advanced fluorescent probes. By understanding the mechanistic impact of N- vs. O-alkylation and strategically employing D-
π
-A push-pull systems, researchers can rationally design fluorophores with massive Stokes shifts and high quantum yields. Adhering to strict, self-validating spectroscopic protocols ensures that these photophysical enhancements translate reliably from the cuvette to complex biological assays.
References
Title: The Fluorescence Quantum Yield (
ΦF
) Of Novel 2-Quinolinone Derivatives
Source: Digital Commons@DePaul
URL: [Link]
Title: Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation
Source: ResearchGate
URL: [Link]
Title: Modular synthesis of pentacyclic-fused pyranoquinoliziniums as organelle-selective fluorescent probes
Source: PubMed (PMID: 38824759)
URL: [Link]
Title: Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging
Source: ACS Publications
URL: [Link]
Validation
in silico toxicity prediction for substituted quinoline compounds
As a Senior Application Scientist, I have witnessed countless promising drug candidates fail in late-stage preclinical development due to unforeseen toxicity. Substituted quinolines represent a classic "privileged scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have witnessed countless promising drug candidates fail in late-stage preclinical development due to unforeseen toxicity. Substituted quinolines represent a classic "privileged scaffold" in medicinal chemistry—forming the backbone of antimalarials, antibiotics, and targeted kinase inhibitors (e.g., c-MET inhibitors)[1]. However, this scaffold is notoriously prone to specific toxicological liabilities, most notably human ether-à-go-go-related gene (hERG) channel blockade and idiosyncratic hepatotoxicity[2][3].
To de-risk these compounds early, in silico toxicity prediction has evolved from simple rule-of-thumb heuristics into sophisticated, multi-algorithmic platforms[4]. This guide provides a critical, objective comparison of three leading in silico tools—Derek Nexus , ADMET Predictor , and ProTox 3.0 —and establishes a self-validating experimental framework to translate virtual predictions into empirical confidence.
Mechanistic Grounding: The Quinoline Toxicity Paradigm
Before evaluating the software, we must understand the physicochemical causality driving quinoline toxicity.
hERG Cardiotoxicity: The hERG potassium channel possesses a large inner cavity lined with aromatic residues (Tyr652, Phe656). Substituted quinolines, particularly those bearing a basic amine (often at the C4 position) and lipophilic substituents, perfectly satisfy the hERG pharmacophore[3][5]. The basic nitrogen becomes protonated at physiological pH, interacting via cation-
π
bonding with the channel's aromatic residues, leading to fatal QT prolongation[2].
Hepatotoxicity & Mutagenicity: Quinolines can undergo CYP450-mediated bioactivation. For instance, oxidative metabolism can generate reactive epoxides across the quinoline core or quinone imines from amine substituents. These electrophilic species covalently bind to hepatic proteins or DNA, triggering immune-mediated hepatotoxicity or mutagenicity[6].
Platform Comparison: Selecting the Right Predictive Engine
No single algorithm can perfectly capture the complex biology of toxicity. The choice of platform depends on whether you need regulatory compliance, quantitative structure-activity relationship (QSAR) gradients, or broad exploratory screening.
Derek Nexus (Lhasa Limited): The Regulatory Standard
Derek Nexus is a knowledge-based expert system that relies on a vast library of structural alerts (toxicophores) derived from literature and proprietary data[4][7].
Causality for Choice: Choose Derek when preparing for IND submissions. Because it does not rely on a traditional mathematical training set, its predictions are highly interpretable. If a quinoline triggers an ICH M7 mutagenicity alert, Derek explicitly highlights the offending substructure, allowing medicinal chemists to design it out[6].
ADMET Predictor (Simulations Plus): The QSAR Powerhouse
ADMET Predictor utilizes advanced machine learning to build QSAR models based on massive datasets. It is exceptionally strong at predicting continuous variables (e.g., hERG pIC
50
) and mapping metabolic pathways, such as oxidative N-dealkylation[6].
Causality for Choice: Choose ADMET Predictor during the lead optimization phase. When you are synthesizing a series of quinoline analogs, you need continuous data (e.g., predicting if a C8-methoxy substitution drops hERG affinity from 1
μ
M to 15
μ
M) rather than a simple binary "toxic/non-toxic" flag.
ProTox 3.0 (Charité University): The Broad-Spectrum Screener
ProTox 3.0 is a freely accessible web server that utilizes ensemble machine learning and molecular similarity to predict 61 distinct toxicity endpoints, including Tox21 adverse outcome pathways, organ toxicity, and acute oral toxicity (LD
50
)[8][9].
Causality for Choice: Choose ProTox 3.0 for high-throughput virtual screening of large, unoptimized quinoline libraries. It provides a rapid, cost-effective mechanism to filter out compounds with severe predicted organ toxicity or high acute toxicity (Class 1-3) before investing in commercial software licenses[10].
Quantitative Performance & Feature Matrix
The following table summarizes the operational parameters and predictive strengths of each platform based on recent benchmarking data[4][6][7][9].
Feature / Metric
Derek Nexus
ADMET Predictor
ProTox 3.0
Primary Algorithm
Knowledge-based / Structural Alerts
Machine Learning / QSAR
Ensemble ML / Molecular Similarity
hERG Prediction
Binary (Alert / No Alert)
Continuous (pIC
50
/ IC
50
)
Binary (Active / Inactive probability)
Metabolism Profiling
Meteor Nexus integration
Highly detailed CYP450 mapping
Basic metabolic target interactions
Mutagenicity (ICH M7)
Industry Gold Standard (Class 1-5)
High sensitivity, QSAR-based
Ames test prediction
Applicability Domain
Broad (Rule-based)
Strict quantitative boundaries
Defined by training set similarity
Accessibility
Commercial License
Commercial License
Free Web Server
Self-Validating Experimental Workflows
In silico predictions are hypotheses; they require a self-validating empirical system to confirm causality. If a platform flags a quinoline candidate, the following in vitro protocols are designed to explicitly prove or disprove the specific predicted mechanism.
If ADMET Predictor forecasts an hERG IC
50
< 10
μ
M[3], it must be validated functionally.
Causality: Radioligand binding assays (e.g., [
3
H]-astemizole displacement) only confirm binding to the channel. To prove functional toxicity, we must use patch-clamp electrophysiology to measure the actual disruption of potassium ion flux during the repolarization phase.
Step-by-Step:
Culture CHO cells stably expressing the hERG potassium channel.
Utilize an automated patch-clamp system (e.g., QPatch) configured in whole-cell configuration.
Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit the outward tail current.
Perfuse the quinoline compound at escalating concentrations (0.1
μ
M to 30
μ
M).
Validation Check: Calculate the empirical IC
50
from the reduction in tail current amplitude. If the empirical IC
50
aligns with the ADMET Predictor pIC
50
, the in silico model's applicability domain for this specific quinoline scaffold is validated.
Protocol 2: Validating Hepatotoxicity via Reactive Metabolites
If Derek Nexus flags a quinoline for hepatotoxicity via epoxide formation[6], standard viability assays are insufficient.
Causality: Reactive metabolites are highly transient and will not appear in standard LC-MS/MS plasma stability assays. To prove the in silico alert is real, we must use Glutathione (GSH) trapping. GSH acts as a surrogate nucleophile, covalently binding the transient electrophile to form a stable, detectable adduct.
Step-by-Step:
Incubate the quinoline candidate (10
μ
M) with human liver microsomes (HLMs) and an NADPH regenerating system at 37°C.
Supplement the incubation matrix with 5 mM reduced Glutathione (GSH).
Quench the reaction at 0, 15, 30, and 60 minutes using cold acetonitrile.
Centrifuge and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).
Validation Check: Scan for mass shifts of +307 Da (addition of GSH). The presence of these adducts explicitly validates the Derek Nexus structural alert for reactive metabolite-driven hepatotoxicity.
Workflow Visualization
Fig 1: Integrated in silico to in vitro validation workflow for quinoline toxicity de-risking.
Conclusion
The successful development of substituted quinolines requires a symbiotic relationship between computational prediction and empirical validation. By leveraging ProTox 3.0 for early triage, ADMET Predictor for quantitative optimization, and Derek Nexus for regulatory-grade hazard identification, drug development professionals can systematically engineer toxicity out of this privileged chemical space.
References
Banerjee, P. et al. "ProTox 3.0: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research / Semantic Scholar. URL: [Link]
"In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts." PMC. URL:[Link]
"In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases." ACS Publications. URL:[Link]
"Comparison of In Silico Models for Prediction of Mutagenicity." ResearchGate. URL:[Link]
"In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors." Turkish Journal of Pharmaceutical Sciences. URL:[Link]
"Tuning hERG out: Antitarget QSAR Models for Drug Development." PMC. URL:[Link]
"Ensemble of structure and ligand-based classification models for hERG liability profiling." PMC. URL:[Link]
"Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques." Frontiers. URL:[Link]
"Valorization of a Natural Compound Library in Exploring Potential Marburg Virus VP35 Cofactor Inhibitors via an In Silico Drug Discovery Strategy." MDPI. URL:[Link]
Evaluating the Anti-Proliferative Activity of Bromo-Substituted Quinolines Against Cancer Cell Lines: A Comparative Guide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have garnered significant attention in oncology for their potential as anti-ca...
Author: BenchChem Technical Support Team. Date: April 2026
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have garnered significant attention in oncology for their potential as anti-cancer agents.[1][2] This guide provides a comprehensive comparison of the anti-proliferative activity of various bromo-substituted quinoline derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
The Rationale for Bromo-Substitution in Quinoline-Based Cancer Research
The introduction of bromine atoms to the quinoline ring is a strategic approach to enhance anti-cancer potency. Halogenation, particularly bromination, can modulate the physicochemical properties of a molecule, such as lipophilicity, which can in turn improve cell membrane permeability and target engagement.[1] Furthermore, the position and number of bromine substituents can significantly influence the compound's biological activity, a key aspect of SAR studies.[3]
Comparative Anti-Proliferative Activity of Bromo-Substituted Quinolines
The in vitro efficacy of bromo-substituted quinolines has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for potency. A lower IC50 value indicates greater anti-proliferative activity.[1] The following table summarizes the IC50 values for a selection of bromo-substituted quinoline derivatives, providing a basis for comparative analysis.
Impact of Bromine Position and Number: A comparison between 5,7-dibromo-8-hydroxyquinoline (Compound 1) and 7-bromo-8-hydroxyquinoline (Compound 2) suggests that di-bromination enhances anti-proliferative activity.[3]
Synergistic Effects of Substituents: The presence of a nitro group in conjunction with bromine atoms, as seen in 6,8-dibromo-5-nitroquinoline (Compounds 3, 4, and 5), results in significant cytotoxic activity.[3][4]
Influence of Additional Functional Groups: The addition of methoxy and hydroxyl groups, as in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 6), also demonstrates potent anti-cancer effects.[5] The complex quinolone derivatives (Compounds 7, 8, and 9) show that the quinoline core can be a scaffold for highly potent compounds.[6]
Mechanistic Insights: How Bromo-Substituted Quinolines Inhibit Cancer Cell Growth
Bromo-substituted quinolines exert their anti-cancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in DNA replication and repair.[5]
Induction of Apoptosis
Several bromo-substituted quinoline derivatives have been shown to trigger apoptosis in cancer cells.[4][5] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and DNA fragmentation.[5]
Inhibition of Topoisomerase I
Some bromo-substituted quinolines have been identified as inhibitors of topoisomerase I, a crucial enzyme for DNA replication and repair.[8][9][10] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately cell death.
Caption: Proposed mechanism of action for bromo-substituted quinolines.
Experimental Protocols for Evaluating Anti-Proliferative Activity
To ensure the reliability and reproducibility of findings, standardized and well-validated assays are paramount. The following are detailed protocols for key experiments used to evaluate the anti-proliferative activity and mechanism of action of bromo-substituted quinolines.
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[3]
Protocol 2: DNA Laddering Assay for Apoptosis
This assay detects the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder".[5]
Step-by-Step Methodology:
Cell Treatment: Treat cancer cells with the bromo-substituted quinoline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Collection: Collect both floating and adherent cells.
DNA Extraction: Extract genomic DNA from the cells using a commercially available DNA extraction kit or standard phenol-chloroform extraction methods.
Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.5% agarose gel containing ethidium bromide.
Visualization: Visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder pattern, while non-apoptotic cells will exhibit a single high molecular weight band.[5]
Advanced Safety and Operational Protocol: Handling 3-Bromo-5,8-dimethylquinolin-4(1H)-one
As a Senior Application Scientist, I frequently consult on the integration of novel halogenated N-heterocycles into drug discovery pipelines. 3-Bromo-5,8-dimethylquinolin-4(1H)-one is a highly valuable intermediate, ofte...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the integration of novel halogenated N-heterocycles into drug discovery pipelines. 3-Bromo-5,8-dimethylquinolin-4(1H)-one is a highly valuable intermediate, often utilized in the synthesis of kinase inhibitors and anti-infective agents. However, its structural motifs—specifically the C3-bromine atom and the lipophilic dimethylquinolinone core—impart specific toxicological and physical hazards that demand rigorous operational controls.
This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for handling this compound, grounded in the[1] and the [2].
Chemical Identity & Mechanistic Hazard Assessment
Before designing a handling protocol, we must understand the physicochemical properties that dictate the compound's behavior. The lipophilicity of the dimethyl-substituted aromatic system enhances its ability to penetrate the stratum corneum (the skin's outermost layer), while the electrophilic nature of the brominated position presents a risk of dermal sensitization and respiratory irritation.
Table 1: Physicochemical Properties and Hazard Profile
Property / Hazard
Value / Classification
Mechanistic Justification
Molecular Weight
252.11 g/mol
Relatively low MW facilitates aerosolization if the solid is a fine powder.
Physical State
Solid (Powder/Crystalline)
Prone to static charge buildup during transfer, risking inhalation.
Particulate nature and chemical reactivity can cause severe corneal irritation.
Respiratory (STOT SE 3)
Category 3 (Predicted)
Inhalation of dust can irritate mucous membranes via electrophilic stress.
Environmental
Aquatic Toxicity
Halogenated N-heterocycles resist rapid biodegradation and bioaccumulate.
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not a box-ticking exercise; it is the deployment of targeted barriers against specific mechanistic threats. In compliance with the OSHA Laboratory Standard[2], the following PPE is mandatory for handling this compound.
Table 2: PPE Specifications and Causality
PPE Category
Specification
Causal Explanation
Hand Protection
Nitrile gloves (Min. 0.11 mm thickness, double-gloved)
Nitrile provides superior chemical resistance to halogenated organics compared to latex, preventing transdermal absorption. Double-gloving allows immediate shedding if the outer layer is contaminated.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Goggles create a necessary seal against fine particulates.
Body Protection
Flame-resistant (FR) Lab Coat (Nomex or equivalent)
Prevents particulate accumulation on personal clothing. FR material is required if the compound is subsequently used in pyrophoric or highly exothermic reactions.
Respiratory
Handled exclusively in a certified Chemical Fume Hood
Face velocity of 80-120 fpm captures aerosolized dust. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required.
Operational Workflow & Handling Protocol
The following protocol is designed as a self-validating system. Each step contains a "Validation Checkpoint" to ensure the integrity of the process before proceeding to the next stage.
Step 1: Fume Hood Preparation and Static Mitigation
Action: Clear the fume hood of unnecessary clutter to ensure laminar airflow. Place a static-dissipative mat on the work surface.
Causality: Disrupted airflow creates eddies that can blow fine powders out of the sash. Static mats prevent the brominated powder from adhering to gloves or aerosolizing due to electrostatic repulsion.
Validation Checkpoint: Verify the fume hood monitor reads >100 feet per minute (fpm) before opening the chemical container.
Step 2: Precision Weighing
Action: Use a grounded, anti-static micro-spatula to transfer the solid into a pre-tared, sealable glass vial. Do not use plastic weigh boats.
Causality: Plastic weigh boats carry high static charges, which will cause the 3-Bromo-5,8-dimethylquinolin-4(1H)-one powder to "jump," leading to loss of yield and contamination of the balance.
Validation Checkpoint: The balance must stabilize within 3 seconds; continuous drifting indicates static interference or air drafts.
Step 3: Solubilization and Transfer
Action: Add the reaction solvent (e.g., DMF, DMSO, or DCM) directly to the weighing vial inside the fume hood. Seal the vial with a PTFE-lined cap before transferring it to the reaction manifold.
Causality: Transferring the compound as a solution rather than a powder eliminates the risk of particulate inhalation during transit across the laboratory.
Validation Checkpoint: Visually confirm complete dissolution (no floating particulates) before moving the vial.
Operational workflow for handling halogenated quinolinones.
Spill Response & Emergency Procedures
In the event of an accidental release, immediate and structured action is required to minimize exposure.
Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with damp disposable paper towels (using water or a compatible non-reactive solvent like ethanol) to suppress dust. Carefully scoop the wet towels and powder into a hazardous waste bag using a plastic dustpan.
Liquid Spill (Solution): If the compound is dissolved in a solvent, apply a universal chemical absorbent pad or vermiculite. Work from the perimeter of the spill toward the center to prevent spreading.
Personnel Exposure:
Skin: Immediately remove contaminated gloves/clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this can accelerate dermal absorption.
Eyes: Utilize the emergency eyewash station for 15 minutes, holding the eyelids open to ensure complete irrigation.
Waste Segregation & Disposal Plan
Halogenated N-heterocycles pose a significant environmental risk if disposed of improperly. They must be strictly segregated from general organic waste to comply with environmental regulations and prevent unwanted cross-reactions in waste carboys.
Liquid Waste: Any solvent containing 3-Bromo-5,8-dimethylquinolin-4(1H)-one must be deposited in a designated Halogenated Organic Waste container.
Solid Waste: Contaminated gloves, empty vials, and spill cleanup materials must be placed in a sealed, labeled Hazardous Solid Waste bin.
Waste segregation decision tree for 3-Bromo-5,8-dimethylquinolin-4(1H)-one.
References
Finster, D. C. "RAMP: A Safety Tool for Chemists and Chemistry Students." Journal of Chemical Education, American Chemical Society (ACS). Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA Lab Standard 29 CFR 1910.1450)." United States Department of Labor. Available at:[Link]